molecular formula C22H17ClF3N9O2 B8223680 Ensitrelvir CAS No. 2647530-73-0

Ensitrelvir

Cat. No.: B8223680
CAS No.: 2647530-73-0
M. Wt: 531.9 g/mol
InChI Key: QMPBBNUOBOFBFS-UHFFFAOYSA-N
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Description

Ensitrelvir is under investigation in clinical trial NCT05605093 (Strategies and Treatments for Respiratory Infections & Viral Emergencies (STRIVE): Shionogi Protease Inhibitor (this compound)).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
SARS-CoV-2 3CL protease inhibito

Properties

IUPAC Name

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBBNUOBOFBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N9O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2647530-73-0
Record name Ensitrelvir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensitrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ensitrelvir's Mechanism of Action Against SARS-CoV-2 Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It is a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses.[4][5][6] By targeting this highly conserved enzyme, this compound effectively blocks the viral life cycle, demonstrating broad-spectrum activity against numerous SARS-CoV-2 variants of concern.[7][8] This guide provides a detailed examination of its molecular mechanism, efficacy across variants, resistance profile, and the experimental methodologies used for its characterization.

1. Core Mechanism of Action: Inhibition of 3CL Protease

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (NSPs) that are vital for forming the viral replication and transcription complex (RTC).[5] Inhibition of 3CLpro halts this maturation process, thereby preventing viral replication.[4]

This compound acts as a competitive, reversible inhibitor. High-resolution crystal structures reveal that it binds directly within the substrate-binding pocket of the 3CLpro active site.[2][3] Unlike covalent inhibitors such as nirmatrelvir, this compound does not form a covalent bond with the catalytic cysteine (Cys145) residue. Instead, it occupies the S1, S2, and S1' subsites, mimicking the natural substrate and blocking its access.[2][3][9] This non-covalent interaction is characterized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues, including T26, G143, S144, C145, H163, and E166, which stabilizes the inhibitor within the active site.[5]

G Fig. 1: SARS-CoV-2 Replication and this compound's Point of Intervention cluster_host Host Cell Viral_Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral RNA (Produces pp1a, pp1ab) Viral_Entry->Translation Proteolysis 3. Polyprotein Processing (by 3CLpro & PLpro) Translation->Proteolysis Replication 4. RNA Replication & Transcription (RTC Formation) Proteolysis->Replication Assembly 5. Viral Assembly Replication->Assembly Release 6. Virion Release Assembly->Release This compound This compound This compound->Inhibition Inhibition->Proteolysis Inhibits 3CLpro

Fig. 1: SARS-CoV-2 Replication and this compound's Point of Intervention.

2. Efficacy Against SARS-CoV-2 Variants

A key advantage of targeting the 3CLpro is its high degree of conservation across different coronaviruses and SARS-CoV-2 variants, in contrast to the rapidly mutating spike protein.[7][10] This conservation means that this compound retains potent antiviral activity against a wide array of variants, including those that show reduced susceptibility to neutralizing antibodies or spike-targeting therapeutics.

Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2 Variants Summarizes the 50% effective concentration (EC₅₀) values of this compound against various SARS-CoV-2 variants in cell-based assays.

Variant (Lineage)Cell LineEC₅₀ (µM)Reference
Wuhan (A)VeroE6/TMPRSS20.37[7]
Mu (B.1.621)VeroE6T0.41[1]
Lambda (C.37)VeroE6T0.52[1]
Theta (P.3)VeroE6T0.44[1]
Omicron (BA.1.1)VeroE6T0.29[1]
Omicron (BA.2)VeroE6T0.22[1]
Omicron (BA.2.75)VeroE6T0.28[1]
Omicron (BA.4)VeroE6T0.28[1]
Omicron (BA.5)VeroE6T0.26[1]
Omicron (BQ.1.1)VeroE6T0.27[1]
Omicron (XBB.1)VeroE6T0.29[1]
Omicron (XBB.1.5)VeroE6/TMPRSS20.57[7]
Omicron (CH.1.1.11)VeroE6/TMPRSS20.38[7]

Table 2: Inhibitory Activity of this compound Against Wild-Type and Mutant 3CL Protease Presents the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values from enzymatic assays.

3CLpro MutationIC₅₀ (nM)Fold Change vs. WTReference
Wild-Type (WT)13N/A[9]
G15S120.92[9]
K90R131.0[9]
P132H (Omicron)141.08[9]
M49I- (Kᵢ fold change: 6)6.0[5][11]
G143S- (Kᵢ fold change: 15)15.0[5][11]
R188S- (Kᵢ fold change: 5.7)5.7[5][11]

The data consistently show that this compound maintains its potency across numerous variants, including the Omicron sublineages that have dominated globally.[1][7] The P132H mutation, a signature of the Omicron variant, has been shown to have no significant impact on this compound's inhibitory activity.[12]

3. Resistance Profile

While 3CLpro is highly conserved, the emergence of resistance is a potential concern with any antiviral. In vitro studies have identified specific mutations in the 3CLpro that can reduce susceptibility to this compound. These include:

  • M49I/L, G143S, R188S: These polymorphisms have been shown to diminish inhibition constants for this compound.[5][11]

  • E166A/V: This substitution can reduce sensitivity to this compound.[13]

  • G23del (Glycine 23 deletion): A deletion at this position has been shown to confer high-level resistance (>1,000-fold) to this compound in vitro.[14] Interestingly, this same mutation paradoxically increases susceptibility to the covalent inhibitor nirmatrelvir.[15]

Despite these in vitro findings, surveillance data from global databases (as of late 2022) indicated that the prevalence of mutations known to affect this compound or nirmatrelvir activity was very low (around 0.5%).[16] Continuous monitoring remains crucial for the early detection of clinically relevant resistant strains.[16]

4. Experimental Protocols

The characterization of this compound's mechanism and efficacy relies on standardized biochemical and cell-based assays.

4.1. Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a drug required to inhibit viral replication in cultured cells. A common method involves measuring the reduction of virus-induced cytopathic effect (CPE).[7]

Methodology:

  • Cell Seeding: VeroE6/TMPRSS2 cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and incubated.[1]

  • Compound Addition: this compound is serially diluted (typically in DMSO) and added to the wells.

  • Viral Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (e.g., 300–3000 TCID₅₀/well).[1]

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for 3 to 4 days to allow for viral replication and CPE development.[1]

  • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[1]

  • Data Analysis: The EC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistical model.[1]

G Fig. 2: Workflow for Cell-Based Antiviral Activity Assay A 1. Seed VeroE6/TMPRSS2 cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Infect cells with SARS-CoV-2 variant B->C D 4. Incubate for 3-4 days at 37°C C->D E 5. Measure cell viability (e.g., CellTiter-Glo®) D->E F 6. Calculate EC₅₀ value from dose-response curve E->F

Fig. 2: Workflow for Cell-Based Antiviral Activity Assay.

4.2. 3CLpro Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the 3CL protease. It often utilizes a Förster Resonance Energy Transfer (FRET)-based substrate.

Methodology:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 3CLpro (wild-type or mutant) is expressed and purified.[1]

    • A FRET peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher, is synthesized.

    • This compound is serially diluted in DMSO and then mixed with an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).[1]

  • Assay Reaction:

    • The diluted this compound solution is added to a microplate well.[1]

    • The FRET substrate is added to the well.[1]

    • The reaction is initiated by the addition of the 3CLpro enzyme.

  • Signal Detection: The plate is monitored in a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.

  • Data Analysis: The rate of fluorescence increase is proportional to enzyme activity. Inhibition is calculated relative to a no-drug control, and the IC₅₀ value is determined by fitting the dose-response data.[1]

G Fig. 3: Workflow for FRET-Based Enzymatic Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution A1 Purify recombinant 3CLpro enzyme B 1. Mix this compound and FRET substrate in plate A1->B A2 Prepare FRET peptide substrate A2->B A3 Serially dilute This compound A3->B C 2. Initiate reaction with 3CLpro enzyme B->C D 3. Monitor fluorescence increase over time C->D E 4. Calculate IC₅₀ value from inhibition data D->E

Fig. 3: Workflow for FRET-Based Enzymatic Inhibition Assay.

This compound is a potent, orally bioavailable antiviral that functions through the non-covalent inhibition of the SARS-CoV-2 3CL protease, a highly conserved and essential viral enzyme. Its mechanism of action confers broad and consistent efficacy against a wide range of SARS-CoV-2 variants, including numerous Omicron sublineages. Structural and biochemical studies have precisely elucidated its binding mode within the protease active site. While in vitro studies have identified potential resistance pathways, the clinical prevalence of such mutations appears to be low. The robust, variant-proof mechanism of this compound underscores its importance as a therapeutic tool in the ongoing management of COVID-19.

References

Ensitrelvir: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule designed for high specificity and oral bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8] The crystal structure of this compound in complex with the SARS-CoV-2 main protease (Mpro) has been resolved to high resolutions, such as 1.51 Å and 1.8 Å, providing detailed insights into its binding mode.[9][10]

Data Presentation: Physicochemical Properties of this compound

The key identifying and physicochemical properties of this compound (free base) and its fumarate salt are summarized below.

PropertyValueReference(s)
IUPAC Name 6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione[11]
Synonyms S-217622, Xocova[1][12]
CAS Number 2647530-73-0 (Free Base); 2757470-18-9 (Fumarate)[1][11][12]
Molecular Formula C₂₂H₁₇ClF₃N₉O₂ (Free Base); C₂₆H₂₁ClF₃N₉O₆ (Fumarate)[11][12]
Molecular Weight 531.88 g/mol (Free Base); 647.96 g/mol (Fumarate)[4][12]
Appearance Solid powder[1]
Solubility Poorly soluble in water. Soluble in DMSO. Different crystalline forms (metastable Form I, stable Form III, hydrate Form IV) exhibit different solubility profiles.[13][14]
LogP 2.7 - 2.8[13]
pKa (base) 2.8 - 2.9[13]

Mechanism of Action

This compound's antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites.[17] This cleavage process is an essential step for releasing functional non-structural proteins that form the viral replication-transcription complex (RTC).[18][19]

By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting with the S1, S2, and S1' subsites, this compound blocks the protease's catalytic activity.[7][9] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key advantage of this compound is its high selectivity for the viral protease over human proteases such as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target effects.[3]

G cluster_virus SARS-CoV-2 Lifecycle cluster_drug This compound Intervention Entry Viral Entry & RNA Release Translation Translation of Polyproteins (pp1a/1ab) Entry->Translation Proteolysis Polyprotein Cleavage by 3CLpro & PLpro Translation->Proteolysis RTC Formation of Replication- Transcription Complex (RTC) Proteolysis->RTC Replication RNA Replication & Transcription RTC->Replication Assembly Virion Assembly & Release Replication->Assembly This compound This compound Inhibition Inhibition of 3CL Protease This compound->Inhibition Inhibition->Proteolysis BLOCKS

Figure 1: Mechanism of action of this compound in the SARS-CoV-2 replication cycle.

Quantitative Antiviral and Pharmacokinetic Data

This compound has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic properties in clinical studies.

Data Presentation: In Vitro Antiviral Activity
ParameterValueDescriptionReference(s)
IC₅₀ vs. SARS-CoV-2 3CLpro 13 nMThe half-maximal inhibitory concentration against the isolated 3CL protease enzyme in a biochemical assay.[1][3][4]
EC₅₀ vs. SARS-CoV-2 (VeroE6/TMPRSS2) 0.29 - 1.4 µMThe half-maximal effective concentration in cell-based assays against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta.[3]
Selectivity vs. Human Proteases IC₅₀ > 100 µMInhibitory concentration against human proteases (caspase-2, chymotrypsin, thrombin, cathepsins B, D, G, L), indicating high selectivity.[3]
Data Presentation: Pharmacokinetic Parameters in Humans
ParameterValueDescriptionReference(s)
Bioavailability Orally bioavailableThe drug is effectively absorbed after oral administration.[3][8]
Half-life (t₁/₂) Approx. 42.2 - 51 hoursThe long elimination half-life supports a once-daily dosing regimen.[20][21]
Effect of Food No clinically meaningful impact on total exposure (AUC). Tmax is delayed in the fed state.This compound can be administered without regard to meals.[21][22]
Clinical Dosing Day 1: 375 mg (loading dose)Days 2-5: 125 mg (maintenance dose)Dosing regimen used in Phase 3 clinical trials (e.g., SCORPIO-SR).[20][23][24]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound.

SARS-CoV-2 3CL Protease Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant 3CLpro.

  • Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.[9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by 3CLpro, leading to an increase in fluorescence.

  • Methodology:

    • Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of this compound (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5).[25]

    • The enzymatic reaction is initiated by adding the FRET peptide substrate.

    • The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.

    • The rate of reaction is calculated for each this compound concentration.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of this compound in inhibiting viral replication in a cellular context.

  • Principle: The assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by SARS-CoV-2 infection.

  • Methodology:

    • Cell Seeding: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are seeded into 96-well plates.[3][25]

    • Compound Addition: The following day, the cell culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.

    • Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[26]

    • Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO₂ to allow for viral replication and the development of CPE.[25]

    • Viability Assessment: Cell viability is quantified using a luminescent assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[25][26]

    • Data Analysis: EC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

G start Start step1 Seed VeroE6/TMPRSS2 cells in 96-well plates start->step1 step2 Add serial dilutions of This compound or Vehicle Control step1->step2 step3 Infect cells with SARS-CoV-2 step2->step3 step4 Incubate for 3-4 days at 37°C step3->step4 step5 Measure cell viability (e.g., CellTiter-Glo Assay) step4->step5 step6 Calculate EC50 value step5->step6 end End step6->end

Figure 2: Experimental workflow for the cell-based in vitro antiviral assay.
In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of this compound in a living organism.

  • Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2 infection.[27][28]

  • Methodology:

    • Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g., Gamma or Delta variant).[27][29]

    • Treatment: Oral administration of this compound or a vehicle control is initiated at a specified time point, which can be prophylactic (before infection) or therapeutic (after infection). Dosing can be once or multiple times daily.[3][29]

    • Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified by TCID₅₀ assay or qRT-PCR.[3][27]

    • Data Analysis: The reduction in lung viral titers in the this compound-treated groups is compared to the vehicle control group to determine in vivo efficacy.

References

Ensitrelvir: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It functions as a selective, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, as it processes viral polyproteins into functional proteins essential for the virus's life cycle.[4] The 3CL protease is highly conserved among coronaviruses, and no human proteases with similar substrate specificity have been identified, making it an ideal target for antiviral therapy.[3][5]

Preclinical evaluation in animal models is a cornerstone of antiviral drug development, providing essential data on a drug's in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This technical guide synthesizes the available data on this compound's performance in key animal models, focusing on its pharmacokinetic profile, pharmacodynamic efficacy, and the crucial link between drug exposure and antiviral effect.

Mechanism of Action

The replication of SARS-CoV-2 inside a host cell begins with the translation of viral RNA into large polyproteins. The 3CL protease is responsible for cleaving these polyproteins at 11 different sites to release individual non-structural proteins.[4] These smaller proteins then assemble into the viral replication and transcription complex. By targeting and inhibiting the 3CL protease, this compound blocks this essential cleavage process, thereby halting the formation of the replication machinery and preventing the production of new viral particles.[3][4] Structural studies have revealed that this compound binds to the substrate-binding pocket of the 3CL protease, specifically at the S1, S2, and S1' subsites.[2]

G cluster_host Host Cell Cytoplasm cluster_protease Proteolytic Cleavage viral_rna Viral Genomic RNA ribosome Host Ribosome viral_rna->ribosome Translation polyprotein Viral Polyproteins (pp1a, pp1ab) ribosome->polyprotein mpro 3CL Protease (Mpro) polyprotein->mpro Substrate for replication_complex Viral Replication & Transcription Complex new_virus New Virions replication_complex->new_virus Drives Viral Replication proteins Functional Non-structural Proteins (NSPs) mpro->proteins Cleaves Polyprotein into proteins->replication_complex Assemble to form This compound This compound This compound->mpro Inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Pharmacodynamics in Animal Models

This compound has demonstrated potent antiviral efficacy in various animal models of SARS-CoV-2 infection, including mice and hamsters. The primary pharmacodynamic outcomes measured in these studies are reductions in viral load, improvements in clinical signs (body weight loss), and increased survival rates.[6]

Mouse Models

In delayed-treatment mouse models, where treatment is initiated 24 hours post-infection to better mimic a clinical scenario, this compound has been shown to reduce viral loads in the lungs in a dose-dependent manner.[6][7] This antiviral activity correlates with improved survival, reduced body weight loss, decreased pulmonary lesions, and suppression of inflammatory cytokine and chemokine levels.[6][8]

Syrian Hamster Models

Syrian hamsters are a robust model for SARS-CoV-2 pathogenesis. In studies using this model, this compound has been shown to reduce viral levels in both the lungs (lower airway) and nasal turbinates (upper airway).[5] Furthermore, in a hamster aerosol transmission model, post-infection administration of this compound to infected "index" hamsters suppressed viral shedding in a dose-dependent manner.[9] Prophylactic administration to naive "contact" hamsters also protected them from infection.[9][10]

Table 1: Summary of this compound Pharmacodynamic Efficacy in Animal Models

Animal Model SARS-CoV-2 Strain Dosing Regimen (Oral, unless specified) Key Pharmacodynamic Outcomes Reference(s)
BALB/c Mouse Gamma ≥8 mg/kg BID for 3 days Significant reduction in lung viral titers. [8]
BALB/c Mouse Gamma ≥16 mg/kg QD for 2 days Significant reduction in lung viral titers. [6][11]
BALB/c Mouse Gamma ≥8 mg/kg BID for 2 days Significant reduction in lung viral titers. [6][11]
BALB/c Mouse Gamma ≥8 mg/kg TID for 2 days Significant reduction in lung viral titers. [6][11]
Aged BALB/c Mouse Mouse-Adapted (MA-P10) ≥64 mg/kg (single subcutaneous dose) 24h pre-infection Significantly protected against lethality and inhibited body weight loss; suppressed lung viral titers. [12][13][14]
Syrian Hamster Delta 250 or 750 mg/kg (subcutaneous) 12h pre-infection 750 mg/kg dose reduced aerosol transmission and suppressed body weight/lung weight increase. [10]

| Syrian Hamster | Not Specified | Post-infection treatment (3 doses) | Dose-dependent suppression of virus shedding. |[9] |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in SARS-CoV-2 infected mice have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a link between drug exposure and antiviral effect. Plasma concentrations of this compound were simulated based on previously reported PK data to support PK/PD analyses.[7][11]

Table 2: Simulated Pharmacokinetic Parameters of this compound in Plasma of SARS-CoV-2-Infected Mice (48h post-first administration)

Dosing Regimen (mg/kg) Cmax (ng/mL) AUC₀₋₄₈ (ng·h/mL) C₄₈ₕ (ng/mL)
Once Daily (QD)
8 2000 25600 237
16 4000 51200 474
32 8000 102000 949
64 16000 205000 1900
Twice Daily (BID)
8 2000 36300 1140
16 4000 72600 2290
32 8000 145000 4580
64 16000 290000 9150
Thrice Daily (TID)
8 2000 43600 1900
16 4000 87200 3800
32 8000 174000 7600
64 16000 349000 15200

Data derived from figures and text in "Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor this compound in a SARS-CoV-2 Infection Mouse Model" and are estimated representations.[7]

In a prophylactic study in aged mice, a single subcutaneous administration of this compound resulted in mean plasma concentrations of 1,740 ng/mL, 2,990 ng/mL, 3,110 ng/mL, and 3,370 ng/mL at 24 hours post-dose for the 32, 64, 96, and 128 mg/kg groups, respectively.[13]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A key objective of preclinical studies is to identify the PK parameters that are most predictive of the pharmacodynamic effect. For this compound, PK/PD analyses in infected mouse models have revealed that the antiviral efficacy, measured as a reduction in lung viral titers, is strongly correlated with sustained plasma concentrations.[7][11]

The PK parameters found to be most predictive of viral titer reduction are:

  • AUC₀₋₄₈: The area under the plasma concentration-time curve over 48 hours.[7][11]

  • C₄₈ₕ: The plasma concentration at 48 hours after the first dose.[7][11]

  • TimeHigh: The total time that the plasma concentration remains above a target concentration.[7][11]

These findings suggest that maintaining a sufficient plasma concentration of this compound throughout the dosing period is critical for maximizing its antiviral activity.[6][11] Specifically, the plasma concentration at 24 hours post-infection was identified as a key determinant for prophylactic efficacy in mice, with concentrations ≥2.99 μg/mL (2,990 ng/mL) resulting in a significant protective effect.[12][13]

G cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm pk_sampling Serial Plasma Sampling from Animal Model concentration Measure this compound Plasma Concentration pk_sampling->concentration pk_params Calculate PK Parameters (AUC, Cmax, C48h, TimeHigh) concentration->pk_params correlation PK/PD Correlation Analysis pk_params->correlation pd_sampling Collect Target Tissue (e.g., Lungs) pd_measure Measure PD Endpoint (e.g., Viral Titer) pd_sampling->pd_measure pd_effect Quantify Antiviral Effect (Log Reduction) pd_measure->pd_effect pd_effect->correlation predictive_indices Identify Predictive Indices (e.g., C48h, TimeHigh) correlation->predictive_indices

Caption: Workflow for establishing the PK/PD relationship of this compound.

Key Experimental Protocols

The methodologies employed in preclinical animal studies are critical for the interpretation and reproducibility of results. Below are summaries of typical protocols used for evaluating this compound.

Delayed-Treatment Efficacy Model in Mice

This protocol is designed to evaluate the therapeutic efficacy of an antiviral after an infection has been established.

  • Animal Model: Female BALB/cAJcl mice (e.g., 5 or 20 weeks old).[6][8]

  • Virus Strain: SARS-CoV-2 gamma strain (hCoV-19/Japan/TY7-501/2021) or mouse-adapted SARS-CoV-2 MA-P10.[6]

  • Infection: Mice are intranasally infected with a specified titer of the virus (e.g., 1.0 x 10⁴ TCID₅₀).[7]

  • Treatment Initiation: 24 hours post-infection, oral administration of this compound or a vehicle control (e.g., 0.5% methylcellulose solution) begins.[6]

  • Dosing Regimen: this compound is administered at various doses (e.g., 8, 16, 32, 64 mg/kg) and frequencies (e.g., once, twice, or three times daily) for a set duration (e.g., 2-5 days).[8][11]

  • Monitoring: Animals are monitored daily for body weight changes and survival.[6]

  • Endpoint Analysis: At specified time points (e.g., 48 or 72 hours after the first dose), animals are euthanized. Lungs are harvested to quantify infectious viral titers (via TCID₅₀ assay on VeroE6/TMPRSS2 cells) and viral RNA levels (via RT-qPCR).[6][7]

Pharmacokinetic Analysis Protocol

This protocol outlines the process for determining drug concentrations in plasma.

  • Animal Model & Dosing: As per the efficacy study.

  • Sample Collection: Blood samples are collected from animals at multiple time points following drug administration.

  • Plasma Preparation: Blood is processed to separate plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: The resulting concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters like Cmax, Tmax, and AUC. Software such as Phoenix WinNonlin is often used.[15][16]

G cluster_treatment Treatment Phase cluster_analysis Sample Analysis start Day -1: Acclimatize BALB/c Mice infection Day 0: Intranasal Infection with SARS-CoV-2 start->infection treatment_start Day 1 (24h post-infection): Initiate Dosing infection->treatment_start group_a Group A: This compound (Dose 1) group_b Group B: This compound (Dose 2) group_c Group C: Vehicle Control monitoring Days 1-5: Daily Monitoring (Body Weight, Survival) group_b->monitoring endpoint Day 3-5: Endpoint Analysis monitoring->endpoint lungs Harvest Lungs endpoint->lungs titer Viral Titer (TCID50) lungs->titer rna Viral RNA (RT-qPCR) lungs->rna pathology Histopathology lungs->pathology

Caption: Typical experimental workflow for a delayed-treatment mouse model.

Conclusion

Preclinical studies in mouse and hamster models have been instrumental in defining the antiviral profile of this compound. The data consistently demonstrate dose-dependent efficacy against SARS-CoV-2, leading to significant reductions in viral replication, improved clinical outcomes, and increased survival. The robust PK/PD relationship established in these models, which highlights the importance of sustained drug exposure for maximal antiviral activity, has provided a strong rationale for the dosing regimens selected for clinical trials. These foundational animal model studies have been critical for the successful clinical development of this compound as a therapeutic agent for COVID-19.[6][17]

References

Initial Safety and Toxicology Profile of Ensitrelvir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, this compound represents a targeted therapeutic approach to managing COVID-19. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and clinical data. The information is intended to support further research and development efforts in the field of antiviral therapies.

Mechanism of Action

This compound functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main protease (Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of the 3CL protease, this compound blocks this cleavage process, thereby halting the viral life cycle.

SARS_CoV_2 SARS-CoV-2 Virus Viral_Polyproteins Viral Polyproteins (pp1a, pp1ab) SARS_CoV_2->Viral_Polyproteins Translation 3CL_Protease 3CL Protease (Mpro) Viral_Polyproteins->3CL_Protease Substrate for Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound This compound->3CL_Protease Inhibits

Figure 1: Mechanism of Action of this compound.

Preclinical Toxicology Profile

Detailed quantitative data from preclinical toxicology studies are primarily available through regulatory submission documents. However, summaries from these reports provide valuable insights into the safety profile of this compound in animal models.

Acute and Repeat-Dose Toxicity

Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels (NOAELs) are not detailed in the public literature, a study in cynomolgus monkeys was conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical trials. This study found that this compound did not affect fecal or biliary excretion of cholesterol in these animals.[1]

Safety Pharmacology

A standard safety pharmacology core battery, typically including assessments of cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical evaluation. Specific findings for this compound from these studies are not publicly detailed.

Genetic Toxicology

The genetic toxicology of this compound has been evaluated. A mutagenic impurity (Impurity Z) was identified during the drug development process. This impurity was found to be mutagenic. To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a level that ensures human exposure remains below the acceptable Threshold of Toxicological Concern (TTC).[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo chromosomal aberration assays) was likely performed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies have been conducted for this compound. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic findings in offspring that were related to the low body weight of the offspring, which was in turn caused by toxicity in the maternal animals, such as decreased food consumption.[2] The PMDA concluded that the applicant's explanation of the relationship between maternal toxicity and the effects on offspring development was understandable. However, due to the unclear risk in lactating women, it was recommended that information on these nonclinical findings be included in the package insert.[2]

Clinical Safety Profile

The clinical safety of this compound has been evaluated in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with mild-to-moderate COVID-19.

Overview of Clinical Trials

Multiple clinical trials have assessed the safety and efficacy of this compound. Key trials include a Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-HR) in patients with COVID-19.[2][3][4][5][6]

cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (Antiviral Activity) in_vivo In Vivo Animal Studies (Efficacy & Toxicology) in_vitro->in_vivo phase1 Phase 1 (Safety & Pharmacokinetics in Healthy Volunteers) in_vivo->phase1 IND Submission phase2 Phase 2 (Dose-Ranging & Efficacy in Patients) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy & Safety in Patients) phase2->phase3 regulatory_review Regulatory Review (PMDA, FDA, etc.) phase3->regulatory_review NDA Submission approval Marketing Approval regulatory_review->approval

Figure 2: this compound Drug Development Workflow.
Adverse Events

Across clinical trials, this compound has been generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[7]

Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study [6]

Adverse EventThis compound 125 mg (N=21)This compound 250 mg (N=23)Placebo (N=25)
Any TEAE 10 (47.6%)14 (60.9%)10 (40.0%)
Decrease in HDL4 (19.0%)9 (39.1%)1 (4.0%)
Increase in Blood Triglycerides2 (9.5%)2 (8.7%)1 (4.0%)
Headache1 (4.8%)2 (8.7%)2 (8.0%)
Nasopharyngitis1 (4.8%)1 (4.3%)2 (8.0%)

Note: Data represents the number of patients (%) experiencing the adverse event.

The most frequently reported treatment-related adverse events were a decrease in high-density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes were generally transient.[3][8] Other reported adverse events included headache and nasopharyngitis.[6] No deaths related to the study drug have been reported in the key clinical trials.[3]

Serious Adverse Events

Serious adverse events (SAEs) have been infrequent in clinical trials with this compound. No treatment-related SAEs were reported in the pivotal SCORPIO-SR study.[3]

Experimental Protocols

Preclinical: In Vivo Efficacy Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound against SARS-CoV-2.

  • Animal Model: Female BALB/cAJcl mice of different ages.

  • Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-CoV-2 MA-P10.

  • Intervention: Oral administration of various doses of this compound or vehicle starting 24 hours post-infection.

  • Assessments: Viral titers and RNA levels in the lungs were quantified using VeroE6/TMPRSS2 cells and RT-qPCR, respectively. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.[9]

Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)
  • Objective: To assess the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120 hours.

  • Intervention: Patients were randomized (1:1:1) to receive either this compound 125 mg (375 mg loading dose on day 1), this compound 250 mg (750 mg loading dose on day 1), or placebo, administered orally once daily for 5 days.

  • Primary Endpoints:

    • Change from baseline in SARS-CoV-2 viral titer on day 4.

    • Time-weighted average change from baseline up to 120 hours in the total score of 12 predefined COVID-19 symptoms.

  • Safety Assessments: Monitoring and recording of all adverse events.[10]

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (5 days) cluster_followup Follow-up & Analysis Eligibility Patient Eligibility Assessment (Mild-to-moderate COVID-19, symptom onset ≤120h) Randomization Randomization (1:1:1) Eligibility->Randomization GroupA This compound 125 mg (375 mg loading dose) Randomization->GroupA GroupB This compound 250 mg (750 mg loading dose) Randomization->GroupB GroupC Placebo Randomization->GroupC Endpoints Primary Endpoint Assessment (Viral titer, Symptom score) GroupA->Endpoints Safety Safety Monitoring (Adverse Events) GroupA->Safety GroupB->Endpoints GroupB->Safety GroupC->Endpoints GroupC->Safety

References

Methodological & Application

Ensitrelvir Synthesis and Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensitrelvir (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on a convergent manufacturing process. The synthesis involves the preparation of three key heterocyclic fragments—an indazole, a 1,2,4-triazole, and a 1,3,5-triazinone—followed by their sequential coupling. Purification of the final active pharmaceutical ingredient (API) is achieved through cocrystallization with fumaric acid, which enhances solubility and stability.[3][4]

Mechanism of Action

This compound functions by selectively inhibiting the SARS-CoV-2 3CL protease (also known as Mpro).[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the assembly of the viral replication-transcription complex. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[2]

Ensitrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Infected Host Cell cluster_drug Drug Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation 3CLpro 3CL Protease (3CLpro) Polyprotein->3CLpro Cleavage by 3CLpro NSPs Functional Non-Structural Proteins (NSPs) 3CLpro->NSPs generates RTC Replication-Transcription Complex (RTC) Assembly NSPs->RTC Replication Viral RNA Replication RTC->Replication This compound This compound This compound->3CLpro Non-covalent binding Ensitrelvir_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Convergent Coupling cluster_purification Purification and API Formation A 1,2,4-Triazole Synthesis D Coupling of Fragments A->D B Indazole Synthesis B->D C 1,3,5-Triazinone Core Synthesis C->D E Formation of this compound Free Base D->E F Cocrystallization with Fumaric Acid E->F G This compound Fumarate (API) F->G

References

Application Notes and Protocols for Testing Ensitrelvir Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is an oral antiviral agent that has demonstrated efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] It functions as a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[3][4] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the in vitro efficacy of this compound against SARS-CoV-2.

Mechanism of Action of this compound

This compound targets the 3CL protease of SARS-CoV-2, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CL Protease 3CL Protease Polyprotein->3CL Protease Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication New Virions New Virions Viral Replication->New Virions This compound This compound This compound->Inhibition Inhibition->3CL Protease Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various SARS-CoV-2 variants in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

SARS-CoV-2 VariantCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Ancestral (WK-521)VeroE6/TMPRSS20.37 ± 0.06>100>270[5]
Omicron (BA.1.18)VeroE6/TMPRSS20.29 ± 0.05>100>345[5]
Omicron (BA.2)VeroE6/TMPRSS20.22Not ReportedNot Reported[4]
Omicron (BA.4)VeroE6/TMPRSS20.30Not ReportedNot Reported[5]
Omicron (BA.5)VeroE6/TMPRSS20.37Not ReportedNot Reported[4][5]
Omicron (BQ.1.1)VeroE6/TMPRSS20.48Not ReportedNot Reported[4][5]
Omicron (XBB.1)VeroE6/TMPRSS20.57Not ReportedNot Reported[4][5]
Mu (B.1.621)VeroE6/TMPRSS20.31Not ReportedNot Reported[4]
Lambda (C.37)VeroE6/TMPRSS20.29Not ReportedNot Reported[4]
AncestralA549-hACE20.023Not ReportedNot Reported[6]
AncestralHEK293T/ACE2-TMPRSS2Not Reported>30Not Reported[7]
DeltaHuman Airway Epithelial CellsEC90: 0.0601Not ReportedNot Reported[5]
Omicron (BE.1)Human Airway Epithelial CellsEC90: 0.0601Not ReportedNot Reported[5]
Omicron (XBB.1.5)Human Airway Epithelial CellsEC90: 0.0601Not ReportedNot Reported[5]

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the efficacy of this compound are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

cluster_workflow CPE Reduction Assay Workflow A Seed VeroE6/TMPRSS2 cells in 96-well plates (e.g., 1.5 x 10^4 cells/well) B Incubate overnight A->B C Prepare serial dilutions of this compound B->C D Add diluted this compound to cells C->D E Infect cells with SARS-CoV-2 (e.g., 300-3000 TCID50/well) D->E F Incubate for 3-4 days E->F G Assess cell viability (e.g., CellTiter-Glo) F->G H Calculate EC50 values G->H

Caption: Workflow for the CPE Reduction Assay.

Protocol:

  • Cell Seeding: Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.[6]

  • Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Infection: Add 50 µL of SARS-CoV-2 virus suspension (at a concentration of 300-3000 TCID50 per well) to each well, except for the uninfected control wells.[4]

  • Incubation: Incubate the plate for 3 to 4 days at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.[4]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels.[4]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.[4]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plates (e.g., 5000 cells/well) B Incubate for 24 hours A->B C Add serial dilutions of this compound B->C D Incubate for the same duration as the antiviral assay C->D E Add CCK-8 or MTT reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance F->G H Calculate CC50 values G->H

Caption: Workflow for the Cytotoxicity Assay.

Protocol (using CCK-8):

  • Cell Seeding: Seed the desired cell line (e.g., VeroE6, A549) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Add 10 µL of various concentrations of this compound to the wells. It is important to test a wide range of concentrations to determine the toxicity profile.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in the supernatant or cell lysate, providing a direct measure of viral replication.

cluster_workflow qRT-PCR Assay Workflow A Perform antiviral assay as in CPE protocol B Collect supernatant or lyse cells at a specific time point A->B C Extract viral RNA B->C D Perform one-step qRT-PCR with SARS-CoV-2 specific primers/probes C->D E Determine Ct values D->E F Quantify viral RNA levels E->F G Calculate EC50 based on viral RNA reduction F->G

Caption: Workflow for the qRT-PCR Assay.

Protocol:

  • Cell Culture and Infection: Follow steps 1-5 of the CPE Reduction Assay protocol.

  • Sample Collection: At a predetermined time post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells to extract total RNA.

  • RNA Extraction: Extract viral RNA from the collected samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step quantitative reverse transcription PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value indicates a lower amount of viral RNA. Calculate the reduction in viral RNA levels in the this compound-treated wells compared to the virus control wells. The EC50 can be calculated by plotting the percentage of viral RNA reduction against the drug concentration.

Viral Titer Assays (Plaque Assay and TCID50)

These assays quantify the amount of infectious virus particles.

  • Plaque Assay: This assay measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus.

  • TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus dilution that causes a cytopathic effect in 50% of the infected cell cultures.

The initial steps of cell seeding, compound treatment, and infection are similar to the CPE reduction assay. The subsequent steps involve specific procedures for plaque visualization or endpoint determination.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for evaluating the in vitro efficacy of this compound against SARS-CoV-2. By following these detailed protocols, researchers can obtain consistent and reproducible data on the antiviral activity, cytotoxicity, and selectivity of this compound, contributing to a comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of Ensitrelvir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] The development of analogs of this compound is a key strategy in the pursuit of next-generation antiviral therapeutics with improved potency, selectivity, pharmacokinetic profiles, and broader activity against emerging coronavirus variants. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel this compound analogs. The workflow incorporates a primary target-based biochemical screen, followed by secondary cell-based assays to confirm antiviral activity and assess cytotoxicity.

Screening Cascade Overview

The screening strategy for this compound analogs follows a logical progression from a highly specific in vitro assay to more biologically relevant cell-based models. This tiered approach is designed to efficiently identify potent and selective compounds while eliminating cytotoxic or inactive molecules early in the process.

G cluster_0 Screening Workflow for this compound Analogs Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical 3CLpro Inhibition Assay Compound_Library->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response & IC50 Determination (3CLpro) Hit_Selection->Dose_Response Primary Hits Secondary_Screen Secondary Screening: Cell-Based Antiviral Assay (CPE or Reporter) Dose_Response->Secondary_Screen Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity Hit_Confirmation Hit Confirmation & EC50/CC50 Determination Secondary_Screen->Hit_Confirmation Cytotoxicity->Hit_Confirmation Lead_Candidates Lead Candidates for Further Optimization Hit_Confirmation->Lead_Candidates Confirmed Hits

Caption: High-throughput screening cascade for this compound analogs.

Primary Screening: Biochemical 3CLpro Inhibition Assay

The primary screen utilizes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory potential of test compounds.[3][4][5] This in vitro assay is highly amenable to HTS, offering robustness and sensitivity.[6]

Assay Principle

The assay employs a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[4] In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity. Inhibitors of 3CLpro will prevent this cleavage, resulting in a reduced fluorescence signal.

G cluster_1 3CLpro FRET Assay Workflow Dispense_Compound 1. Dispense Analogs & Controls to Assay Plate Add_Enzyme 2. Add 3CLpro Enzyme Dispense_Compound->Add_Enzyme Pre_Incubate 3. Pre-incubate (e.g., 60 min at 37°C) Add_Enzyme->Pre_Incubate Add_Substrate 4. Initiate Reaction: Add FRET Substrate Pre_Incubate->Add_Substrate Incubate_Read 5. Incubate & Read Fluorescence (Kinetic) Add_Substrate->Incubate_Read Data_Analysis 6. Data Analysis: Calculate % Inhibition Incubate_Read->Data_Analysis G cluster_2 Cell-Based CPE Reduction Assay Workflow Seed_Cells 1. Seed Host Cells (e.g., VeroE6/TMPRSS2) Add_Compound 2. Add Serially Diluted Analogs & Controls Seed_Cells->Add_Compound Infect_Cells 3. Infect with SARS-CoV-2 (Low MOI) Add_Compound->Infect_Cells Incubate 4. Incubate for 72h Infect_Cells->Incubate Add_Reagent 5. Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Luminescence 6. Read Luminescence Add_Reagent->Read_Luminescence

References

Application Notes and Protocols for the Crystallization of the Ensitrelvir-Protease Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is an orally administered, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[3][4] Structural elucidation of the this compound-Mpro complex is crucial for understanding its mechanism of action and for the rational design of next-generation antiviral agents.[1][5] This document provides detailed protocols for the expression, purification, and crystallization of the SARS-CoV-2 Mpro in complex with this compound, based on established methodologies and the publicly available crystal structure (PDB ID: 8HBK).[1]

Mechanism of Action of this compound

This compound functions by binding to the substrate-binding pocket of the SARS-CoV-2 Mpro, specifically interacting with the S1, S2, and S1' subsites.[1] This binding event is non-covalent and effectively blocks the protease's catalytic activity, thereby inhibiting the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral life cycle ultimately suppresses viral replication.

Ensitrelvir_Mechanism_of_Action SARS-CoV-2 SARS-CoV-2 Viral Polyprotein Viral Polyprotein SARS-CoV-2->Viral Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage Mpro (3CLpro) Mpro (3CLpro) Mpro (3CLpro)->Viral Polyprotein Catalyzes Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (3CLpro) Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Expression and Purification of SARS-CoV-2 Main Protease (Mpro)

This protocol details the expression of a His-SUMO-tagged Mpro in E. coli and its subsequent purification.

Materials:

  • pET-SUMO expression vector containing the SARS-CoV-2 Mpro gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) and Terrific Broth (TB) media

  • Kanamycin and Chloramphenicol

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP

  • Dialysis Buffer (Gel Filtration Buffer): 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Ni-NTA affinity resin

  • SUMO protease

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.8-2.0.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate overnight at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-SUMO-Mpro fusion protein with Elution Buffer.

  • SUMO Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of SUMO protease to cleave the His-SUMO tag.

  • Second Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-SUMO tag and the SUMO protease. The flow-through will contain the purified Mpro.

  • Size-Exclusion Chromatography: Concentrate the flow-through and further purify the Mpro by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.

  • Purity and Concentration: Assess the purity of the Mpro by SDS-PAGE. Measure the protein concentration using a spectrophotometer (A280) and adjust to the desired concentration for crystallization trials.

Co-crystallization of this compound-Mpro Complex

This protocol outlines the setup of crystallization experiments for the this compound-Mpro complex using the hanging drop vapor diffusion method.

Materials:

  • Purified SARS-CoV-2 Mpro

  • This compound

  • Crystallization Buffer: 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000[1]

  • Crystallization plates (e.g., 24-well VDX plates)

  • Siliconized glass cover slips

Protocol:

  • Complex Formation: Incubate the purified Mpro (at a concentration of approximately 5 mg/mL) with a 5-10 fold molar excess of this compound for at least 1 hour on ice.[6]

  • Crystallization Setup:

    • Pipette 500 µL of the Crystallization Buffer into the reservoir of a 24-well crystallization plate.

    • On a siliconized cover slip, mix 1 µL of the this compound-Mpro complex solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir to create a hanging drop.

  • Incubation: Incubate the crystallization plates at 20°C (293 K).[1]

  • Crystal Monitoring: Monitor the drops for crystal growth over several days to weeks. Crystals of the this compound-Mpro complex are expected to appear within this timeframe.

Data Presentation

The following tables summarize the key quantitative data for the expression, purification, and crystallization of the this compound-Mpro complex.

Table 1: Protein Expression and Purification Parameters

ParameterValueReference
Expression SystemE. coli BL21(DE3)[5]
VectorpET-SUMO
Induction Agent0.5 mM IPTG
Induction Temperature18°C
Affinity Chromatography ResinNi-NTA
Final Protein Buffer20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT[6]
Final Protein Concentration~5 mg/mL[6]

Table 2: Crystallization Conditions and Data

ParameterValueReference
Crystallization MethodHanging Drop Vapor Diffusion
Protein Concentration~5 mg/mL[6]
This compound Concentration5-10 fold molar excess[6]
Precipitant Solution0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000[1]
Temperature20°C (293 K)[1]
PDB ID8HBK[1]
Resolution1.80 Å[5]
Space GroupP 1 21 1
Unit Cell Dimensions (a, b, c)50.7, 84.4, 86.8 Å
Unit Cell Angles (α, β, γ)90, 91.1, 90 °

Experimental Workflow

Crystallization_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Co-crystallization Transformation Transformation Cell Culture & Induction Cell Culture & Induction Transformation->Cell Culture & Induction Cell Harvest & Lysis Cell Harvest & Lysis Cell Culture & Induction->Cell Harvest & Lysis Affinity Chromatography 1 Affinity Chromatography 1 Cell Harvest & Lysis->Affinity Chromatography 1 Tag Cleavage Tag Cleavage Affinity Chromatography 1->Tag Cleavage Affinity Chromatography 2 Affinity Chromatography 2 Tag Cleavage->Affinity Chromatography 2 Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography 2->Size-Exclusion Chromatography Purity & Concentration Purity & Concentration Size-Exclusion Chromatography->Purity & Concentration Complex Formation Complex Formation Purity & Concentration->Complex Formation Crystallization Setup Crystallization Setup Complex Formation->Crystallization Setup Crystal Growth Crystal Growth Crystallization Setup->Crystal Growth Crystal Harvesting & Data Collection Crystal Harvesting & Data Collection Crystal Growth->Crystal Harvesting & Data Collection

Caption: Experimental workflow for this compound-Mpro complex crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ensitrelvir for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ensitrelvir in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-covalent, non-peptidic oral inhibitor that specifically targets the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2.[1][2][3] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional proteins.[4] By binding to the substrate-binding pocket of the 3CL protease, this compound blocks this cleavage process, thereby inhibiting viral replication.[1][2]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

A2: VeroE6 cells, particularly those expressing transmembrane serine protease 2 (TMPRSS2), are commonly used to assess the antiviral activity of this compound against SARS-CoV-2.[5][6][7] Other cell lines that have been used include human primary airway epithelial cells (hAEC) and A549-hACE2 cells.[5][8]

Q3: What is the effective concentration (EC50) of this compound against SARS-CoV-2 and its variants?

A3: The EC50 of this compound can vary depending on the cell line and the specific SARS-CoV-2 variant being tested. Generally, it demonstrates potent antiviral activity in the low- to sub-micromolar range. For instance, in VeroE6/TMPRSS2 cells, EC50 values are often around 0.4 µM for the wild-type virus and various variants of concern, including Alpha, Beta, Gamma, and Delta.[7] Studies have shown EC50 values against different Omicron strains ranging from 0.22 to 0.99 µmol/L in VeroE6/TMPRSS2 cells.[5][9]

Q4: How should I prepare a stock solution of this compound?

A4: this compound fumarate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide at approximately 10 mg/mL.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.[10] For example, a stock solution can be made by dissolving the solid compound in DMSO to a concentration of 10-50 mg/mL.[10][11] It is advisable to purge the solvent with an inert gas before dissolving the compound and to store the stock solution at -20°C or -80°C.[6][7]

Q5: What is the known cytotoxicity of this compound?

A5: this compound generally exhibits low cytotoxicity in the cell lines used for antiviral assays. It is important to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments to establish a therapeutic index (CC50/EC50).

Q6: Is there a known potential for viral resistance to this compound?

A6: As with other antiviral agents, there is a potential for SARS-CoV-2 to develop resistance to this compound. In vitro studies have identified specific amino acid substitutions in the 3CL protease, such as M49L and E166A, that can reduce the susceptibility of the virus to this compound.[12][13] It is important to monitor for the emergence of resistant variants, especially in long-term experiments.[12][13][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Antiviral Activity - Inaccurate drug concentration due to pipetting errors or degradation.- Variability in virus titer or cell health.- Contamination of cell cultures.- Prepare fresh serial dilutions of this compound for each experiment.- Regularly check the stability of the stock solution.- Standardize the multiplicity of infection (MOI) and ensure consistent cell seeding density and viability.- Routinely test for mycoplasma and other contaminants.
High Cytotoxicity Observed - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to cells.- Cell line is particularly sensitive.- Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or Neutral Red Uptake) to determine the non-toxic concentration range for your specific cell line.- Ensure the final concentration of DMSO in the culture medium is below the toxic level (typically ≤0.5%).- Consider using a different, more robust cell line if sensitivity persists.
Compound Precipitation in Media - The solubility of this compound is exceeded in the aqueous culture medium.- Interaction with media components.- Ensure the final concentration of the solvent from the stock solution is sufficient to maintain solubility.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium.- If precipitation persists at the desired concentration, consider using a different formulation or solubilizing agent, though this may impact experimental outcomes.[10]
Difficulty Reproducing Results - Variation in experimental conditions (e.g., incubation time, temperature).- Differences in reagent lots (e.g., serum, media).- Operator variability.- Strictly adhere to a standardized, written protocol.- Qualify new lots of reagents before use in critical experiments.- Ensure all personnel are trained on the standardized protocol and techniques.[15]

Quantitative Data Summary

Table 1: In Vitro Efficacy (EC50) of this compound against SARS-CoV-2 Variants

Cell LineSARS-CoV-2 VariantEC50 (µM)Reference
VeroE6/TMPRSS2Wuhan (WK-521)0.37[5]
VeroE6/TMPRSS2Omicron (BA.1.18)0.29[5]
VeroE6/TMPRSS2Omicron (BA.4.6)0.30[5]
VeroE6/TMPRSS2Omicron (BF.7)0.51[5]
VeroE6/TMPRSS2Omicron (BQ.1.1)0.48[5]
VeroE6/TMPRSS2Omicron (XBB.1.5)0.57[5]
VeroE6/TMPRSS2Alpha, Beta, Gamma, Delta~0.4[7]
VeroE6TOmicron (BA.1.1, BA.2, etc.)0.22 - 0.52[9]
hAECOmicron (BE.1, XBB.1.5)0.06 (EC90)[5]

Table 2: Inhibitory Concentration (IC50) of this compound

TargetIC50Reference
SARS-CoV-2 3CL Protease13 nM[7][10]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO~50 mg/mL[10]
DMSO160 mg/mL[11]
DMSO / Dimethyl formamide~10 mg/mL (fumarate salt)[6]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of this compound required to inhibit virus-induced cell death.

Materials:

  • VeroE6/TMPRSS2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

Methodology:

  • Cell Seeding: Seed VeroE6/TMPRSS2 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no drug" (vehicle control) and "no virus" (cell control) wells.

  • Infection: When cells are confluent, remove the growth medium. Add the diluted this compound and the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Staining: After incubation, remove the medium and stain the cells with a viability dye (e.g., Crystal Violet).

  • Quantification: Elute the dye and measure the absorbance using a plate reader.

  • Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value using regression analysis.

qPCR-based Viral Load Assay

This assay quantifies the reduction in viral RNA production in the presence of this compound.

Materials:

  • A549-hACE2 or other susceptible cells

  • SARS-CoV-2 virus stock

  • This compound stock solution

  • 24-well or 48-well plates

  • RNA extraction kit

  • qRT-PCR reagents (primers/probes specific for a viral gene)

  • qRT-PCR instrument

Methodology:

  • Cell Seeding and Infection: Seed cells in multi-well plates. The next day, infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.05) for 1 hour.[8]

  • Treatment: Remove the viral inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.[8]

  • Incubation: Incubate the plates for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial kit.

  • qRT-PCR: Perform qRT-PCR to quantify the viral RNA copy number.

  • Analysis: Calculate the reduction in viral RNA levels for each this compound concentration compared to the vehicle control. Determine the EC50 value based on the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic concentration of this compound.

Materials:

  • Cell line of interest (same as used in antiviral assays)

  • This compound stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a "no treatment" control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Ensitrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein 3CL_Protease 3CL Protease (Mpro) Cleavage Polyprotein->3CL_Protease Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Replication Viral Assembly & Replication Functional_Proteins->Replication This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound targeting the SARS-CoV-2 3CL protease.

In_Vitro_Antiviral_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., VeroE6/TMPRSS2) in 96-well plate Start->Seed_Cells Prepare_Drug 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Drug Infect_Cells 3. Infect Cells with SARS-CoV-2 & Add Drug Dilutions Prepare_Drug->Infect_Cells Incubate 4. Incubate for 3-5 Days at 37°C Infect_Cells->Incubate Assess_CPE 5. Assess Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) Incubate->Assess_CPE Read_Plate 6. Measure Absorbance Assess_CPE->Read_Plate Analyze 7. Calculate EC50 Value Read_Plate->Analyze End End Analyze->End Troubleshooting_Decision_Tree Problem Inconsistent or Unexpected Results? Check_Cytotoxicity Is high cytotoxicity observed? Problem->Check_Cytotoxicity Reduce_Concentration Lower drug concentration. Verify DMSO % is non-toxic. Check_Cytotoxicity->Reduce_Concentration Yes Check_Activity Is antiviral activity low or absent? Check_Cytotoxicity->Check_Activity No Verify_Drug Confirm drug concentration & stability. Use fresh dilutions. Check_Activity->Verify_Drug Yes Check_Precipitation Is compound precipitating? Check_Activity->Check_Precipitation No Verify_Assay Check virus titer & cell health. Standardize MOI. Verify_Drug->Verify_Assay Adjust_Solvent Adjust final solvent concentration. Prepare fresh stock. Check_Precipitation->Adjust_Solvent Yes Review_Protocol Review protocol for consistency. Qualify new reagents. Check_Precipitation->Review_Protocol No

References

Troubleshooting Ensitrelvir instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensitrelvir. The information is designed to address specific issues that may arise during in vitro experiments involving cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][2][3][4] This enzyme is critical for viral replication.[5] By binding to the substrate-binding pocket of the 3CL protease, this compound blocks its activity, thereby preventing the virus from multiplying.[1][6]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in DMSO.[7][8] For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 50 mg/mL (77.16 mM) or 160 mg/mL (300.82 mM), with ultrasonic assistance if needed.[4][7][8] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Q3: In which cell lines has the anti-SARS-CoV-2 activity of this compound been evaluated?

The antiviral activity of this compound has been demonstrated in VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2) and in the human lung-derived cell line A549 expressing human ACE2 (A549-hACE2).[3][9][10]

Troubleshooting Guide: this compound Instability in Cell Culture Media

Researchers may encounter issues with the stability of this compound in cell culture media, leading to inconsistent or unexpected experimental results. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Loss of Potency or Inconsistent Antiviral Activity

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Workflow:

A Start: Inconsistent Antiviral Activity B Prepare Fresh this compound Dilutions A->B C Assess Stability in Media B->C Issue Persists G Resolved B->G Issue Resolved D Check for Contamination C->D Issue Persists C->G Issue Resolved E Optimize Experimental Conditions D->E Issue Persists D->G Issue Resolved F Contact Technical Support E->F Issue Persists E->G Issue Resolved

Caption: Troubleshooting workflow for inconsistent this compound activity.

Detailed Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid using pre-diluted solutions that have been stored for extended periods.

  • Assess Stability in Media:

    • Protocol: To determine the stability of this compound in your specific cell culture medium, you can perform a time-course experiment.

      • Prepare a solution of this compound in your cell culture medium at the final working concentration.

      • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and test its antiviral activity using a standard viral replication assay.

      • A significant decrease in potency over time indicates instability.

  • Check for Contamination: Microbial contamination can alter the pH of the culture medium and introduce enzymes that may degrade this compound.[11][12] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[12]

  • Optimize Experimental Conditions:

    • pH: Most drugs are stable in a pH range of 4-8.[13] Ensure that the pH of your cell culture medium is stable throughout the experiment. Phenol red in the medium can serve as a visual indicator of pH changes.

    • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[13][14] Ensure your incubator is properly calibrated.

    • Light Exposure: Protect this compound stock solutions and experimental setups from direct light, as light can cause photodegradation of some compounds.[14]

Issue 2: Precipitation of this compound in Cell Culture Media

Possible Cause: Poor solubility of this compound at the working concentration in the aqueous environment of the cell culture medium.

Troubleshooting Workflow:

A Start: Precipitation Observed B Review Solubility Information A->B C Adjust Dilution Method B->C D Lower Final DMSO Concentration C->D Precipitation Persists G Resolved C->G Precipitation Resolved E Pre-warm Media D->E Precipitation Persists D->G Precipitation Resolved F Contact Technical Support E->F Precipitation Persists E->G Precipitation Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Review Solubility Information: this compound has a predicted logP of 2.7, suggesting moderate lipophilicity.[15] While soluble in DMSO, its aqueous solubility may be limited.

  • Adjust Dilution Method: When diluting the DMSO stock solution into the aqueous cell culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. This can prevent localized high concentrations that may lead to precipitation.

  • Lower Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.

  • Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Data Summary

The stability of a small molecule like this compound in cell culture can be influenced by several factors. While specific quantitative data for this compound's stability in various cell culture media is not publicly available, the following table summarizes general factors that can affect small molecule stability.

FactorPotential Impact on this compound StabilityRecommendation
pH Changes in pH can lead to hydrolysis or other chemical degradation.[13]Maintain a stable physiological pH (7.2-7.4) in the cell culture medium.
Temperature Higher temperatures can increase the rate of chemical degradation.[13][14]Use a calibrated incubator at 37°C and minimize time outside the incubator.
Light Exposure to light, especially UV, can cause photodegradation.[14]Store stock solutions in the dark and protect experimental plates from direct light.
Serum Components Proteins in fetal bovine serum (FBS) can bind to small molecules, affecting their free concentration and stability.Be consistent with the source and percentage of FBS used in experiments.
Media Components Certain components in the media could potentially react with the compound.Use freshly prepared or high-quality commercial media.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-UV

This protocol provides a more quantitative method for assessing this compound stability in cell culture media.

  • Preparation of this compound in Media:

    • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

    • Prepare a control sample of this compound at the same concentration in a stable solvent (e.g., 50:50 acetonitrile:water).

  • Incubation:

    • Incubate the media-containing sample at 37°C in a 5% CO2 incubator.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Preparation:

    • Precipitate proteins from the media sample by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in the mobile phase.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection. The wavelength for detection should be optimized for this compound.

    • Compare the peak area of this compound in the incubated samples to the time-zero sample and the control sample to determine the percentage of degradation over time.

Signaling Pathway

This compound targets a key enzyme in the SARS-CoV-2 replication cycle. The following diagram illustrates the viral replication process and the point of intervention for this compound.

cluster_host_cell Host Cell ViralRNA Viral RNA Genome Polyprotein Viral Polyproteins ViralRNA->Polyprotein Translation ReplicationComplex Replication/Transcription Complex ViralRNA->ReplicationComplex Protease 3CL Protease (Mpro) Polyprotein->Protease FunctionalProteins Functional Viral Proteins Protease->FunctionalProteins Cleavage FunctionalProteins->ReplicationComplex Assembly Virus Assembly FunctionalProteins->Assembly NewRNA New Viral RNA ReplicationComplex->NewRNA NewRNA->Assembly Release New Virus Release Assembly->Release This compound This compound This compound->Protease Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

References

Addressing batch-to-batch variability of synthesized Ensitrelvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Ensitrelvir. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The manufacturing process for this compound employs a convergent synthesis strategy.[1][2] This approach involves the parallel synthesis of three key structural fragments: an indazole motif, a 1,2,4-triazole motif, and a 1,3,5-triazinone core. These fragments are then coupled together in a stepwise manner to construct the final this compound molecule. This strategy is beneficial for large-scale manufacturing as it allows for a shorter overall production timeline.[1][2]

Q2: What were the main challenges in the early synthesis of this compound?

A2: Early research and development efforts for the synthesis of this compound faced several challenges that limited its scalability. These included insufficient overall yield (approximately 4.8%), the use of expensive and limited-supply heteroaromatic starting materials, the need for corrosive acids like trifluoroacetic acid (TFA), the generation of noxious odors from thiol derivatives, and a reliance on silica gel column chromatography for purification.[1]

Q3: How was the manufacturing process for this compound improved to address early challenges?

A3: The manufacturing process was significantly improved by developing scalable synthetic methods for the key indazole and 1,2,4-triazole fragments.[3][4] A crucial innovation was the introduction of a meta-cresolyl moiety, which enhanced the stability of intermediates.[3][4] Furthermore, the reliance on column chromatography was minimized by implementing direct crystallization of intermediates from the reaction mixture for purification. This not only improved the overall yield by approximately seven-fold but also created a more environmentally friendly and efficient process.[3][4]

Q4: Are there different crystalline forms of this compound, and why is this important?

A4: Yes, the solid-state form of this compound is critical. Different crystalline forms, or polymorphs, can exhibit different physicochemical properties, such as solubility and stability. Controlling the crystallization process to consistently produce the desired polymorph is essential for ensuring batch-to-batch consistency in the final drug product's performance.

Q5: What is the role of a convergent synthesis in managing batch-to-batch variability?

A5: A convergent synthesis strategy can help manage batch-to-batch variability by allowing for the quality control of individual fragments before they are combined. This modular approach means that any variability in the synthesis of one fragment can be addressed before it impacts the final, more complex assembly steps. This allows for better control over the purity and consistency of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

Indazole Motif Synthesis
Observed ProblemPotential CauseRecommended Solution
Low yield of indazole motif Incomplete cyclization reaction.Ensure an excess of hydrazine is used to drive the reaction to completion under milder conditions. Monitor the reaction by HPLC to confirm the consumption of the starting material.
Formation of side products.The reaction of the hydrazone intermediate with the starting aromatic aldehyde can form impurities. The use of a water co-solvent can help to re-equilibrate and regenerate the desired intermediate.[5]
Presence of N-methylation regioisomers Use of inappropriate methylating agent or reaction conditions.The use of trimethyloxonium tetrafluoroborate (Me3O•BF4) as the methylating agent has been shown to suppress the formation of undesired regioisomers.[5]
Inconsistent purity of isolated indazole Inefficient purification.Develop a robust crystallization procedure for the indazole intermediate. This avoids the use of chromatography and can provide a more consistent purity profile.
1,2,4-Triazole and 1,3,5-Triazinone Core Synthesis
Observed ProblemPotential CauseRecommended Solution
Low yield of the 1,3,5-triazinone core Instability of intermediates.The introduction of a meta-cresolyl moiety has been shown to enhance the stability of key intermediates in the synthesis.[3]
Inefficient coupling reactions.Optimize reaction conditions for the multi-component reaction, including solvent, temperature, and stoichiometry of reactants.
Variability in the quality of the 1,2,4-triazole fragment Inconsistent quality of starting materials.Implement stringent quality control measures for all raw materials used in the synthesis of the 1,2,4-triazole motif.
Side reactions during synthesis.Carefully control reaction parameters such as temperature and reaction time to minimize the formation of by-products.
Final Coupling and Crystallization of this compound
Observed ProblemPotential CauseRecommended Solution
Low yield in the final coupling step Poor reactivity of the leaving group on the triazinone core.The meta-cresolyl group serves as an effective leaving group, facilitating a smooth final coupling reaction.[3]
Degradation of the product under reaction conditions.Optimize the reaction temperature and time to ensure complete conversion without significant product degradation. Acetic acid can be used to promote the reaction.[3]
Inconsistent crystalline form (polymorphism) Variations in crystallization conditions (solvent, temperature, cooling rate, agitation).Develop a controlled crystallization protocol. This includes defining the solvent system, saturation and supersaturation levels, cooling profile, and agitation speed. The use of seed crystals of the desired polymorph is highly recommended to ensure consistency.
Presence of impurities that inhibit or alter crystal growth.Ensure the purity of the this compound solution before initiating crystallization. Trace impurities can act as templates for the nucleation of undesired polymorphs.
High levels of residual solvents Inefficient drying of the final product.Optimize the drying process, including temperature, pressure, and time, to ensure residual solvents are reduced to acceptable levels according to ICH guidelines.
Batch fails to meet impurity specifications Carryover of impurities from previous steps or formation of degradation products.Conduct a thorough impurity profile analysis using techniques like HPLC-MS to identify the source of the impurity. Re-evaluate the purification procedures for the intermediates and the final product.

Key Analytical Techniques for Monitoring Batch-to-Batch Variability

Analytical TechniquePurposeParameters Measured
High-Performance Liquid Chromatography (HPLC) To determine the purity of intermediates and the final API, and to quantify impurities.Peak area/height (for quantification), retention time (for identification), peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify known and unknown impurities and degradation products.Mass-to-charge ratio (m/z) of parent ions and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of intermediates and the final API, and to identify impurities.Chemical shifts, coupling constants, integration.
X-Ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) of the final API and to detect the presence of other crystalline forms.Diffraction pattern (peak positions and intensities).
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior of the API, which can indicate the polymorphic form and purity.Onset of melting, peak maximum, enthalpy of fusion.
Thermogravimetric Analysis (TGA) To determine the amount of residual solvents and water content in the API.Weight loss as a function of temperature.
Gas Chromatography (GC) To quantify residual solvents in the API.Peak area (for quantification), retention time (for identification).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound batch sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A time-gradient elution program should be developed to ensure adequate separation of the main peak from all potential impurities. A typical gradient might start at 95% A and gradually increase to 95% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Analysis: Inject the sample and a reference standard of this compound. Identify the main peak corresponding to this compound and any impurity peaks. Calculate the percentage purity and the levels of individual impurities based on their peak areas relative to the total peak area.

Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Identification

  • Sample Preparation: Gently grind a small amount of the this compound batch sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into a sample holder.

  • Instrumental Parameters:

    • X-ray Source: Cu Kα radiation.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: e.g., 0.02°.

    • Scan Speed: e.g., 1°/min.

  • Data Analysis: Collect the diffraction pattern and compare it to the reference patterns of the known polymorphs of this compound. The presence of characteristic peaks at specific 2θ angles will confirm the polymorphic form of the batch.

Visualizations

Ensitrelvir_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Convergent Assembly cluster_final Final Product Indazole Motif Indazole Motif Coupling 2 Coupling 2 Indazole Motif->Coupling 2 1,2,4-Triazole Motif 1,2,4-Triazole Motif Coupling 1 Coupling 1 1,2,4-Triazole Motif->Coupling 1 1,3,5-Triazinone Core 1,3,5-Triazinone Core 1,3,5-Triazinone Core->Coupling 1 Coupling 1->Coupling 2 Crude this compound Crude this compound Coupling 2->Crude this compound Crystallization Crystallization Crude this compound->Crystallization Pure this compound API Pure this compound API Crystallization->Pure this compound API

Caption: Convergent synthesis workflow for this compound.

Impurity_Troubleshooting OOS_Impurity Out-of-Specification Impurity Detected Identify_Impurity Identify Impurity by LC-MS OOS_Impurity->Identify_Impurity Known_or_Unknown Known or Unknown Impurity? Identify_Impurity->Known_or_Unknown Known Known Impurity Known_or_Unknown->Known Known Unknown Unknown Impurity Known_or_Unknown->Unknown Unknown Trace_to_Step Trace to Synthetic Step Known->Trace_to_Step Characterize Characterize Structure (NMR, HRMS) Unknown->Characterize Optimize_Reaction Optimize Reaction Conditions Trace_to_Step->Optimize_Reaction Improve_Purification Improve Purification/Crystallization Trace_to_Step->Improve_Purification Re-evaluate_SM Re-evaluate Starting Materials Trace_to_Step->Re-evaluate_SM Characterize->Trace_to_Step Pass Batch Passes Optimize_Reaction->Pass Improve_Purification->Pass Re-evaluate_SM->Pass

Caption: Decision tree for troubleshooting impurity issues.

Polymorphism_Control cluster_factors Controlling Factors cluster_forms Resulting Solid Forms Ensitrelvir_Solution This compound in Solution Solvent Solvent Ensitrelvir_Solution->Solvent Temperature Temperature Ensitrelvir_Solution->Temperature Cooling_Rate Cooling_Rate Ensitrelvir_Solution->Cooling_Rate Agitation Agitation Ensitrelvir_Solution->Agitation Seeding Seeding Ensitrelvir_Solution->Seeding Desired_Polymorph Desired_Polymorph Solvent->Desired_Polymorph Undesired_Polymorph Undesired_Polymorph Solvent->Undesired_Polymorph Temperature->Desired_Polymorph Temperature->Undesired_Polymorph Cooling_Rate->Desired_Polymorph Amorphous Amorphous Cooling_Rate->Amorphous Agitation->Desired_Polymorph Seeding->Desired_Polymorph

References

Mitigating Ensitrelvir degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensitrelvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

Based on the chemical structure of this compound and stability studies of similar compounds, the primary factors that can lead to its degradation include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and potentially light.[1][2][3] Hydrolysis of susceptible functional groups is a key concern.[1]

Q2: What are the recommended storage conditions for this compound and its stock solutions to ensure stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 yearsKeep in a tightly sealed container.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Short-term (in solvent)-20°CUp to 1 monthFor frequent use, but long-term storage at -80°C is preferred.

Data compiled from multiple sources.

Q3: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively published in publicly available literature, hydrolysis of the triazinone ring or other labile bonds is a potential degradation pathway based on studies of its synthetic intermediates.[1] A forced degradation study would be necessary to fully characterize the potential degradation products.

Q4: How can I minimize the risk of this compound degradation when preparing samples from biological matrices (e.g., plasma, tissue homogenates)?

To minimize degradation in biological samples, it is recommended to:

  • Work quickly and on ice: Low temperatures slow down enzymatic and chemical degradation processes.

  • Use protease inhibitors: If working with tissue homogenates or cell lysates, the addition of a protease inhibitor cocktail is advisable.

  • Control pH: Ensure that the pH of your buffers is within a neutral and stable range for this compound. Avoid strongly acidic or basic conditions.

  • Minimize light exposure: Protect samples from direct light, especially if photostability has not been established.

  • Prompt analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, freeze samples at -80°C immediately.

Troubleshooting Guides

Problem: I am seeing variable or lower-than-expected concentrations of this compound in my analytical runs.

Possible Cause Troubleshooting Step
Degradation during sample preparation Review your sample preparation workflow. Are you working on ice? Are your buffers at a neutral pH? Consider performing a simple stability test by incubating this compound in your sample matrix at room temperature for a set period and comparing the recovery to a sample prepared on ice.
Repeated freeze-thaw cycles of stock solutions Ensure that your stock solutions are aliquoted to avoid multiple freeze-thaw cycles.
Improper storage of samples Verify that your prepared samples are stored at -80°C and analyzed promptly.
Incompatibility with collection tubes or plates Check for potential adsorption of this compound to the plasticware used for sample collection and processing.

Problem: I am observing unknown peaks in my chromatogram that are not present in my standards.

Possible Cause Troubleshooting Step
This compound degradation These unknown peaks could be degradation products. To investigate this, you can perform a forced degradation study on an this compound standard. This involves intentionally exposing the standard to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The retention times of these products can then be compared to the unknown peaks in your samples.
Matrix effects The unknown peaks may be endogenous components from your biological matrix. Analyze a blank matrix sample (without this compound) to confirm.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before dilution.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

    • A suitable starting point for an HPLC method could be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[4]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Table 1: Example Data from a Hypothetical Forced Degradation Study

Stress Condition% this compound RemainingNumber of Degradation Peaks
0.1 M HCl, 60°C, 24h85.2%2
0.1 M NaOH, 60°C, 24h78.5%3
3% H₂O₂, RT, 24h92.1%1
Heat (105°C), 24h98.7%0
Light, RT, 24h95.4%1

This data is illustrative and intended to demonstrate how to present results from a forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Degradation Mitigation Steps start Biological Sample (Plasma, Tissue) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (if necessary) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC/LC-MS/MS Analysis reconstitution->hplc data_processing Data Processing and Quantification hplc->data_processing end Results data_processing->end step1 Work on Ice step1->protein_precipitation step2 Control pH step2->reconstitution step3 Minimize Light Exposure step3->start step4 Prompt Analysis step4->hplc degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis_products Hydrolysis Products This compound->hydrolysis_products Hydrolysis oxidation_products Oxidation Products This compound->oxidation_products Oxidation photo_products Photodegradation Products This compound->photo_products Photodegradation acid Acidic Conditions (e.g., Low pH) acid->hydrolysis_products base Basic Conditions (e.g., High pH) base->hydrolysis_products oxidation Oxidizing Agents (e.g., H₂O₂) oxidation->oxidation_products light Photons (UV/Visible Light) light->photo_products

References

Technical Support Center: Enhancing the Bioavailability of Ensitrelvir in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensitrelvir in animal models. The information is designed to address specific issues related to enhancing the oral bioavailability of this antiviral agent.

Troubleshooting Guide

This guide is intended to help researchers identify and resolve common issues encountered during in vivo studies with this compound, particularly when suboptimal plasma exposure is observed.

Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in mice. What are the potential causes and how can we troubleshoot this?

A1: Low oral bioavailability of this compound in mice can stem from several factors, primarily related to its physicochemical properties and physiological interactions. Here is a step-by-step troubleshooting approach:

  • 1. Review Your Formulation and Administration Technique:

    • Vehicle Selection: this compound is a poorly soluble compound. For preclinical oral gavage in mice, a 0.5% methylcellulose (MC) suspension is a commonly used vehicle.[1] Ensure your vehicle is appropriate for suspending a hydrophobic compound and that the suspension is homogenous.

    • Particle Size: The particle size of the this compound powder can significantly impact its dissolution rate. Consider micronization or nanomilling of the active pharmaceutical ingredient (API) to increase the surface area for dissolution.

    • Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration. Ensure personnel are well-trained and the dosing volume is appropriate for the animal's size.

  • 2. Investigate Dissolution and Solubility Limitations:

    • Co-crystallization: this compound has been shown to form a cocrystal with fumaric acid (Form V), which significantly improves its dissolution and permeation. This is due to the inhibition of strong intermolecular interactions present in the stable crystal form (Form III) of this compound alone. Consider using the this compound fumarate salt or a co-crystal formulation.

    • Amorphous Solid Dispersions: For Biopharmaceutics Classification System (BCS) Class IV drugs like many protease inhibitors, creating an amorphous solid dispersion with a polymer can enhance solubility and dissolution.

  • 3. Assess the Impact of Efflux Transporters:

    • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter.[2] P-gp in the intestinal wall can pump the drug back into the gut lumen, reducing its net absorption.

    • Experimental Verification: The impact of P-gp can be investigated by conducting studies in Mdr1a/1b knockout mice, which lack P-gp. A study showed that the area under the plasma concentration-time curve (AUC) of this compound was 1.92-fold higher in Mdr1a/1b (-/-) mice compared to wild-type mice, indicating P-gp involvement in its oral absorption.

  • 4. Consider Pre-systemic Metabolism:

    • CYP3A Inhibition: this compound is a known inhibitor of Cytochrome P450 3A (CYP3A). While this is more of a concern for drug-drug interactions, significant first-pass metabolism in the gut wall and liver can also reduce bioavailability.

Logical Troubleshooting Flowchart for Low this compound Exposure

start Low this compound Plasma Exposure Observed formulation Review Formulation & Administration start->formulation dissolution Investigate Dissolution/Solubility start->dissolution efflux Assess P-gp Efflux start->efflux metabolism Consider Pre-systemic Metabolism start->metabolism vehicle Check Vehicle (e.g., 0.5% MC) formulation->vehicle particle_size Reduce Particle Size (Micronization) formulation->particle_size gavage Verify Gavage Technique formulation->gavage cocrystal Use this compound Fumarate / Cocrystal dissolution->cocrystal asd Consider Amorphous Solid Dispersion dissolution->asd ko_mice Study in Mdr1a/1b KO Mice efflux->ko_mice cyp3a Evaluate CYP3A Activity metabolism->cyp3a

Caption: A flowchart to guide troubleshooting of low this compound bioavailability.

Frequently Asked Questions (FAQs)

Q2: What is a suitable oral vehicle for this compound in rodent studies?

A2: For preclinical oral studies in mice, this compound has been administered in a 0.5% (w/v) methylcellulose (400cP) solution.[1] This is a common suspending vehicle for poorly water-soluble compounds in rodent oral gavage studies. For other species or if solubility issues persist, other vehicles for poorly soluble compounds can be considered, such as polyethylene glycol 400 (PEG 400), or oil-based vehicles like corn oil, though these may alter absorption kinetics.

Q3: How does the fumaric acid cocrystal of this compound improve bioavailability?

A3: The stable crystalline form of this compound (Form III) has low aqueous solubility. Cocrystallization with fumaric acid creates a new solid form (Form V) where the strong intermolecular interactions between the triazine and triazole groups of this compound are disrupted. This results in significantly improved dissolution and permeation, which are key factors for enhancing oral bioavailability.

Q4: Is P-glycoprotein (P-gp) a significant barrier to this compound absorption?

A4: Yes, in vitro studies have shown that this compound is a substrate for P-gp.[2] In vivo studies in mice have confirmed that P-gp plays a role in limiting the oral absorption of this compound, as evidenced by a 1.92-fold increase in plasma exposure in mice lacking the P-gp transporter. However, this level of increase suggests that while P-gp has an impact, it may not be the sole factor limiting bioavailability.

Q5: What are the typical pharmacokinetic parameters of this compound in animal models?

A5: The pharmacokinetic parameters of this compound can vary depending on the animal model, dose, and formulation. Below are summary tables of reported data in mice and hamsters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

Dose (mg/kg)Dosing RegimenCmax (ng/mL)AUC0-48h (ng*h/mL)C48h (ng/mL)
16Once Daily20,100473,0003,180
32Once Daily41,5001,020,0007,650
64Once Daily86,6002,220,00020,100
8Twice Daily11,800291,0002,750
16Twice Daily23,800610,0005,880
32Twice Daily49,0001,300,00014,000
64Twice Daily115,0003,310,00039,200
8Thrice Daily21,500657,0005,740
16Thrice Daily47,6001,390,00011,600
32Thrice Daily96,0002,960,00030,000
64Thrice Daily232,0007,650,00088,300

Data from a study in SARS-CoV-2 infected BALB/c mice.[3]

Table 2: Pharmacokinetic Parameters of this compound in Hamsters (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)AUC0-24h (ng*h/mL)Tmax (h)
2004,80052,0004

Data from a study in Syrian hamsters.[4]

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Mice

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

  • Animals: Female BALB/c mice, 5 weeks of age.

  • Formulation Preparation:

    • Weigh the required amount of this compound (or this compound fumarate).

    • Prepare a 0.5% (w/v) methylcellulose (400cP) solution in sterile water.

    • Suspend the this compound powder in the vehicle to the desired concentration (e.g., 1.6 mg/mL for a 16 mg/kg dose at a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer the this compound suspension via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.[3]

Experimental Workflow for a Typical Oral Bioavailability Study

start Start Study formulation Prepare this compound Suspension (e.g., 0.5% MC) start->formulation dosing Oral Gavage to Mice formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc end End of Study pk_calc->end

Caption: Workflow for an oral bioavailability study of this compound in mice.

Signaling Pathway

Mechanism of Action of this compound

This compound is an antiviral drug that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is crucial for the replication of the virus.

cluster_virus SARS-CoV-2 Replication Cycle viral_rna Viral RNA polyproteins Polyproteins (pp1a, pp1ab) viral_rna->polyproteins Translation clpro 3CL Protease (Mpro) polyproteins->clpro Cleavage functional_proteins Functional Viral Proteins clpro->functional_proteins Processes Polyproteins replication Viral Replication functional_proteins->replication This compound This compound inhibition Inhibition This compound->inhibition inhibition->clpro

Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing viral replication.

References

Technical Support Center: Overcoming Challenges in Ensitrelvir-Resistant Mutant Generation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on generating Ensitrelvir-resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral antiviral drug that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4] This enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins (NSPs).[5] By inhibiting 3CLpro, this compound blocks viral replication.[4][6] It is a noncovalent and nonpeptide inhibitor that binds to the substrate-binding pocket of the Mpro.[2][3]

Q2: Which mutations are associated with this compound resistance?

Several mutations in the SARS-CoV-2 Mpro (NSP5) have been identified to confer resistance to this compound. These are often generated through in vitro serial passage experiments. Commonly observed mutations include:

  • M49L : This is a frequently observed mutation that can confer a high level of in vivo resistance.[1][7][8][9]

  • E166A/E166V : These substitutions have also been shown to reduce sensitivity to this compound.[1][10]

  • S144A : This mutation can co-emerge with M49L, leading to higher resistance.[10]

  • T169I : Found in combination with M49L and S144A, it can further increase resistance while maintaining viral fitness.[10]

  • Δ23G : A deletion mutation at glycine 23 has been shown to confer substantial resistance to this compound.[5][11]

  • Other reported mutations include M49I, T25A, D48G, P52S, L167F, and P168del .[5][7]

Q3: What is the typical fold-resistance observed for these mutants?

The level of resistance, measured as a fold-increase in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), varies depending on the specific mutation or combination of mutations.

Mutation(s)Fold Resistance to this compound (Approximate)Reference
M49LHigh in vivo resistance[1][8]
E166VUp to 14-fold (cross-resistance)[10]
M49L + S144AHigher than M49L + E166A[10]
M49L + S144A + T169IHigher than M49L + E166A[10]
Δ23G~35-fold[11]
High resistance mutant>1,000-fold[5]

Q4: Is there cross-resistance between this compound and other protease inhibitors like Nirmatrelvir?

Cross-resistance between this compound and Nirmatrelvir is asymmetrical.[10]

  • This compound-resistant mutants (e.g., those with M49L, S144A) generally show limited cross-resistance to Nirmatrelvir, often less than 5-fold.[10]

  • Conversely, Nirmatrelvir-resistant mutants (e.g., with L50F + E166V) can exhibit significant cross-resistance to this compound, with up to a 36-fold increase in resistance.[10]

  • Interestingly, the Δ23G mutation that confers resistance to this compound has been shown to paradoxically increase susceptibility to Nirmatrelvir by approximately 8-fold.[11]

Troubleshooting Guide

Problem 1: Difficulty in selecting for high-level resistance.

  • Possible Cause: Insufficient number of passages or suboptimal drug concentration.

    • Solution: The generation of resistant mutants is a gradual process that requires multiple passages of the virus in the presence of the drug. Start with a low concentration of this compound (e.g., at or slightly above the EC50) and incrementally increase the concentration with each subsequent passage as the virus adapts.[10]

  • Possible Cause: High fitness cost of resistance mutations.

    • Solution: Some resistance mutations can impair viral replication.[12][13] It may be necessary to allow for longer incubation times or to passage the virus at a higher multiplicity of infection (MOI) to allow for the selection of compensatory mutations that restore viral fitness.[14]

Problem 2: Selected resistant mutants have low viral titers.

  • Possible Cause: The resistance mutation(s) negatively impact viral fitness.

    • Solution: Characterize the replication kinetics of the mutant virus compared to the wild-type. If fitness is impaired, consider passaging the virus in the absence of the drug for a few rounds to see if compensatory mutations arise that can improve replication without losing the resistance phenotype. Some studies have noted that fitness-compensating substitutions can emerge.[15]

Problem 3: Inconsistent results in resistance assays.

  • Possible Cause: Variability in cell-based assays.

    • Solution: Standardize all assay parameters, including cell line (e.g., VeroE6, A549-hACE2), cell density, MOI, and incubation time.[10] Ensure the purity of the viral stock and accurately determine its titer before each experiment.

  • Possible Cause: Genetic instability of the mutant virus.

    • Solution: Sequence the viral genome at different passages to monitor the emergence and stability of resistance mutations. This will help to confirm that the observed resistance is due to the intended mutations and not other random genetic changes.

Experimental Protocols

1. Generation of this compound-Resistant SARS-CoV-2 by Serial Passage in Cell Culture

This protocol describes a general method for the in vitro selection of drug-resistant SARS-CoV-2.

  • Materials:

    • VeroE6 cells (or other susceptible cell line)

    • Wild-type SARS-CoV-2 isolate

    • This compound

    • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

    • Infection medium (e.g., DMEM with 2% FBS)

    • 96-well and 6-well plates

    • Quantitative reverse transcription PCR (qRT-PCR) reagents for viral RNA quantification

  • Methodology:

    • Initial Infection: Seed VeroE6 cells in a 6-well plate. The next day, infect the cells with wild-type SARS-CoV-2 at a specific MOI in the presence of increasing concentrations of this compound. Include a no-drug control.

    • Incubation and Observation: Incubate the infected cells and monitor for cytopathic effect (CPE).

    • Harvesting and Titration: When significant CPE is observed in the well with the highest drug concentration that still allows for viral replication, harvest the supernatant. Determine the viral titer of the harvested supernatant.

    • Subsequent Passages: Use the harvested virus to infect fresh VeroE6 cells, again in the presence of increasing concentrations of this compound. The starting drug concentration for this new passage should be similar to the highest concentration from the previous passage that allowed viral replication.

    • Repeat Passaging: Repeat this process for multiple passages (e.g., 20-30 passages).[14]

    • Monitoring Resistance: Periodically, test the susceptibility of the passaged virus to this compound using a dose-response assay and calculate the EC50 value.

    • Genetic Analysis: Once a significant increase in resistance is observed, extract viral RNA from the supernatant and perform whole-genome sequencing to identify mutations in the 3CLpro gene (NSP5).

2. Characterization of Resistant Mutants: Plaque Reduction Assay

This protocol is for determining the susceptibility of a viral isolate to an antiviral drug.

  • Materials:

    • VeroE6 cells

    • Resistant and wild-type SARS-CoV-2 stocks of known titer

    • This compound

    • Infection medium

    • Agarose overlay medium

    • Crystal violet staining solution

  • Methodology:

    • Cell Seeding: Seed VeroE6 cells in 6-well plates to form a confluent monolayer.

    • Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

    • Infection: Infect the cell monolayers with the virus-drug mixture.

    • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

    • Overlay: Remove the inoculum and overlay the cells with agarose medium containing the corresponding concentration of this compound.

    • Incubation: Incubate the plates for 2-3 days until plaques are visible.

    • Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by non-linear regression analysis.

Visualizations

Ensitrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Cleavage Polyprotein Cleavage by 3CLpro Translation->Cleavage 3CLpro (Mpro) Replication RNA Replication Cleavage->Replication Assembly Viral Assembly Replication->Assembly Release New Virus Release Assembly->Release This compound This compound This compound->Cleavage Inhibits

Caption: Mechanism of action of this compound in the SARS-CoV-2 replication cycle.

Resistance_Generation_Workflow Start Start with Wild-Type SARS-CoV-2 Passage Infect Cells with Virus & Increasing [this compound] Start->Passage Monitor Monitor for Cytopathic Effect (CPE) Passage->Monitor Harvest Harvest Supernatant Loop Repeat Passages (e.g., 20-30 times) Harvest->Loop Monitor->Harvest Loop->Passage Next Passage Characterize Characterize Phenotype: - Resistance Assay (EC50) - Viral Fitness Assay Loop->Characterize Sufficient Resistance Sequence Sequence Viral Genome (Identify Mutations in 3CLpro) Characterize->Sequence End Resistant Mutant Identified Sequence->End

References

Validation & Comparative

A Head-to-Head Battle of Protease Inhibitors: Ensitrelvir vs. Nirmatrelvir in the Treatment of COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the ongoing effort to combat SARS-CoV-2, the development of effective oral antiviral agents has been a critical breakthrough. Among the leading therapeutic options are Ensitrelvir (developed by Shionogi) and Nirmatrelvir (a component of Paxlovid, developed by Pfizer). Both drugs target the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication. This comprehensive guide provides a comparative analysis of the efficacy of this compound and Nirmatrelvir, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Viral Achilles' Heel

Both this compound and Nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3CL protease.[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins, a crucial step in the viral replication cycle.[3][4] By inhibiting this protease, both drugs effectively halt viral replication.

Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) of the 3CL protease.[5][6] It is co-packaged with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.[2][6]

This compound, on the other hand, is a non-covalent, non-peptidic inhibitor of the 3CL protease.[1] It targets the substrate-binding pocket of the enzyme, specifically interacting with the S1, S2, and S1' subsites.[1]

cluster_sars_cov_2 SARS-CoV-2 Viral Replication cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CL Protease (Mpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication Complex Assembly Viral Replication Complex Assembly Functional Viral Proteins->Viral Replication Complex Assembly New Virus Assembly New Virus Assembly Viral Replication Complex Assembly->New Virus Assembly This compound This compound 3CL Protease (Mpro) 3CL Protease (Mpro) This compound->3CL Protease (Mpro) Non-covalent Inhibition Nirmatrelvir Nirmatrelvir Nirmatrelvir->3CL Protease (Mpro) Covalent Inhibition

Figure 1: Mechanism of action of this compound and Nirmatrelvir.

Preclinical Efficacy: A Close Contest in In Vitro and In Vivo Models

Direct comparative studies have demonstrated that this compound and Nirmatrelvir exhibit comparable in vitro efficacy against various SARS-CoV-2 strains, including ancestral and variant strains.[7][8] In vivo studies in mouse and hamster models of COVID-19 have shown that both drugs can significantly reduce viral loads in the lungs and nasal turbinates.[7][8] Some studies suggest that this compound may have comparable or even better in vivo efficacy than Nirmatrelvir when considering unbound drug plasma concentrations.[7][8]

In Vitro Efficacy Data
DrugCell LineSARS-CoV-2 StrainIC50 / EC50Reference
This compound Multiple cell linesAncestral, Delta, OmicronComparable to Nirmatrelvir[7][8]
Nirmatrelvir Multiple cell linesAncestral, Delta, OmicronComparable to this compound[7][8]
In Vivo Efficacy Data
Animal ModelDrugKey FindingsReference
Mouse This compoundReduced lung viral titers[7]
Mouse NirmatrelvirReduced lung viral titers[7]
Syrian Hamster This compoundReduced lung and nasal turbinate viral titers[8]
Syrian Hamster NirmatrelvirReduced lung and nasal turbinate viral titers[8]

Clinical Efficacy: Insights from Head-to-Head and Placebo-Controlled Trials

Clinical trials have provided valuable insights into the real-world efficacy of both drugs in patients with mild-to-moderate COVID-19.

A phase 2 randomized controlled clinical trial directly comparing this compound with ritonavir-boosted Nirmatrelvir found that both drugs have potent antiviral activity.[9] By day 5, the rate of viral clearance compared to no study drug was 82% faster for this compound and 116% faster for ritonavir-boosted Nirmatrelvir.[9] In a non-inferiority comparison, viral clearance was 16% slower with this compound relative to Nirmatrelvir.[9] Symptom resolution was also faster in both treatment groups compared to no drug, with a 32% faster resolution in the this compound group and 38% faster in the ritonavir-boosted Nirmatrelvir group.[9] Viral rebound occurred in 5% of patients in the this compound group and 7% in the Nirmatrelvir group.[9]

This compound Clinical Trial Data (SCORPIO-SR)

The SCORPIO-SR trial evaluated the efficacy and safety of a 5-day oral course of this compound in patients with mild to moderate COVID-19. The findings indicated that this compound is associated with a reduced risk of death and shorter hospital stays compared to control groups.[10] The drug also demonstrated the ability to lower SARS-CoV-2 viral titers and RNA levels while accelerating the time to viral clearance compared to placebo.[10]

Nirmatrelvir Clinical Trial Data (EPIC-HR)

The EPIC-HR trial was a phase 2/3 study in non-hospitalized, high-risk adult patients with COVID-19. The results showed that Paxlovid (Nirmatrelvir/ritonavir) significantly reduced the risk of hospitalization or death by 89% compared to placebo when treated within three days of symptom onset.[11][12]

Clinical TrialDrugKey Efficacy EndpointsReference
Head-to-Head (Phase 2) This compound82% faster viral clearance vs. no drug; 32% faster symptom resolution vs. no drug[9]
Head-to-Head (Phase 2) Nirmatrelvir/ritonavir116% faster viral clearance vs. no drug; 38% faster symptom resolution vs. no drug[9]
SCORPIO-SR (Phase 2/3) This compoundReduced risk of death, shorter hospital stays, accelerated viral clearance vs. placebo[10]
EPIC-HR (Phase 2/3) Nirmatrelvir/ritonavir89% reduction in hospitalization or death vs. placebo in high-risk patients[11][12]

Experimental Protocols

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Assay: This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced cell death.

Seed cells in 96-well plate Seed cells in 96-well plate Add serial dilutions of drug Add serial dilutions of drug Seed cells in 96-well plate->Add serial dilutions of drug Infect with SARS-CoV-2 Infect with SARS-CoV-2 Add serial dilutions of drug->Infect with SARS-CoV-2 Incubate for 72 hours Incubate for 72 hours Infect with SARS-CoV-2->Incubate for 72 hours Assess cell viability Assess cell viability Incubate for 72 hours->Assess cell viability Calculate EC50 Calculate EC50 Assess cell viability->Calculate EC50

Figure 2: Workflow for a Cytopathic Effect (CPE) Assay.

  • Cell Culture: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: The antiviral drugs (this compound or Nirmatrelvir) are serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a known amount of SARS-CoV-2.

  • Treatment: The diluted compounds are added to the infected cells.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the development of CPE.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The extent of CPE is inversely proportional to cell viability.

  • Data Analysis: The concentration of the drug that inhibits CPE by 50% (EC50) is calculated.

2. Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.

  • Cell Culture and Infection: Similar to the CPE assay, a confluent monolayer of susceptible cells is infected with SARS-CoV-2.

  • Overlay Medium: After infection, the cells are covered with a semi-solid overlay medium (e.g., containing agarose) mixed with different concentrations of the antiviral drug. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) is determined.

In Vivo Animal Models

1. Mouse Model:

  • Animal Strain: BALB/c mice are commonly used.

  • Virus Strain: Mouse-adapted SARS-CoV-2 strains are used to establish infection.

  • Infection: Mice are intranasally inoculated with the virus.

  • Treatment: this compound or Nirmatrelvir is administered orally at various doses.

  • Endpoints: Efficacy is assessed by measuring viral titers in the lungs and observing changes in body weight and survival rates.

2. Syrian Hamster Model:

  • Animal Strain: Syrian hamsters are highly susceptible to SARS-CoV-2 and develop a disease that mimics aspects of human COVID-19.

  • Infection: Hamsters are intranasally infected with SARS-CoV-2.

  • Treatment: Oral administration of this compound or Nirmatrelvir.

  • Endpoints: Viral loads in the lungs and nasal turbinates are quantified, and clinical signs such as weight loss are monitored.

Clinical Trial Protocols

1. This compound (SCORPIO-HR):

  • Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Participants: Non-hospitalized adults with mild-to-moderate COVID-19.

  • Intervention: this compound (375 mg on day 1, followed by 125 mg on days 2-5) or placebo.

  • Primary Endpoint: Time to sustained resolution of 12 COVID-19 symptoms.

2. Nirmatrelvir (EPIC-HR):

  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who had at least one risk factor for developing severe illness.

  • Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo every 12 hours for 5 days.

  • Primary Endpoint: COVID-19-related hospitalization or death from any cause through day 28.

Conclusion

Both this compound and Nirmatrelvir are highly effective inhibitors of the SARS-CoV-2 3CL protease, demonstrating potent antiviral activity in preclinical and clinical settings. While direct head-to-head clinical data suggests Nirmatrelvir may have a slight edge in the speed of viral clearance, this compound remains a robust and effective treatment option. The choice between these two agents in a clinical setting may be influenced by factors such as drug-drug interactions (a key consideration for the ritonavir component of Paxlovid), patient-specific characteristics, and regional availability. Continued research and real-world evidence will further delineate the comparative effectiveness of these important antiviral therapies.

References

Ensitrelvir: Validating Efficacy Against Emerging SARS-CoV-2 Variants - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of SARS-CoV-2 necessitates the continued evaluation of antiviral therapies against emerging variants of concern. This guide provides a comprehensive comparison of ensitrelvir (S-217622), a novel oral 3C-like protease (3CLpro) inhibitor, with other leading antiviral agents. The data presented is intended to inform research and development efforts by offering a clear, evidence-based assessment of this compound's performance.

Mechanism of Action: Targeting Viral Replication

This compound is a noncovalent, nonpeptide oral inhibitor that targets the main protease (Mpro) or 3CL protease of SARS-CoV-2.[1][2] This enzyme is crucial for the cleavage of viral polyproteins, a process essential for viral replication.[3] By binding to the substrate-binding pocket of Mpro, specifically the S1, S2, and S1' subsites, this compound effectively blocks this cleavage and inhibits viral proliferation.[1][4] Unlike some other protease inhibitors, such as nirmatrelvir (a component of Paxlovid), this compound does not require a pharmacokinetic booster like ritonavir.[5]

The 3CL protease is a highly conserved enzyme among coronaviruses, making it a robust target for broad-spectrum antiviral development.[1][2][6] Studies have shown that both this compound and nirmatrelvir remain effective against the Mpro from all five SARS-CoV-2 variants of concern, suggesting that Mpro is a bona fide broad-spectrum target.[1][2]

cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Mechanism of this compound Entry Viral Entry & Uncoating Translation Translation of Viral RNA Entry->Translation Polyprotein pp1a/pp1ab Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Replication Viral RNA Replication & Transcription Cleavage->Replication Mpro 3CL Protease (Mpro) Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release This compound This compound This compound->Mpro Inhibits

SARS-CoV-2 Replication and this compound's Mechanism of Action.

Comparative In Vitro Efficacy

In vitro studies are fundamental in assessing the direct antiviral activity of a compound against various viral strains. The following tables summarize the 50% effective concentration (EC50) of this compound and comparator drugs against a range of SARS-CoV-2 variants. Lower EC50 values indicate higher antiviral potency.

Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2 Variants in VeroE6/TMPRSS2 Cells

SARS-CoV-2 VariantPango LineageStrain NameThis compound EC50 (µM)Remdesivir EC50 (µM)
WuhanAWK-5210.37 ± 0.061.9 ± 0.1
OmicronBA.1.18TY38-8730.29 ± 0.051.1 ± 0.3
OmicronBA.4.60.30
OmicronBA.5.2.10.37
OmicronBF.70.51
OmicronBF.7.4.10.55
OmicronBQ.1.10.48
OmicronCH.1.1.110.38
OmicronXBB.1.50.57
OmicronXBB.1.9.10.99
OmicronXBB.1.160.33
OmicronXBF0.29

Data sourced from Shionogi & Co., Ltd.[7]

This compound has demonstrated consistent antiviral activity against a wide array of SARS-CoV-2 variants, including numerous Omicron sublineages.[7][8] Studies have shown that this compound exhibits comparable antiviral activity against variants such as Alpha, Beta, Gamma, Delta, and various Omicron strains, including BA.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, and XBB.1.[3][8]

Table 2: Comparative In Vitro Efficacy (EC50 in µM) of Antivirals Against Various SARS-CoV-2 Variants

DrugTargetWuhanDeltaOmicron (BA.1)Omicron (BA.2)Omicron (BA.4/5)
This compound 3CL Protease0.22 - 0.520.22 - 0.520.22 - 0.520.22 - 0.520.22 - 0.52
Nirmatrelvir (Paxlovid) 3CL Protease~0.04~0.08~0.08~0.08~0.08
Remdesivir RdRp~0.01~0.01~0.01~0.01~0.01
Molnupiravir RdRp0.3Consistent efficacyConsistent efficacyConsistent efficacyConsistent efficacy

Note: The EC50 values are approximate and can vary based on the cell line and assay used. Data is compiled from multiple sources.[6][8][9]

In Vivo Efficacy in Animal Models

Preclinical animal models provide crucial insights into the in vivo efficacy of antiviral candidates.

In a delayed-treatment mouse model, this compound administered 24 hours post-infection with a gamma or mouse-adapted strain of SARS-CoV-2 demonstrated a dose-dependent antiviral effect, significantly reducing viral titers in the lungs.[10] Similarly, in Syrian hamsters infected with the Omicron BA.2 strain, this compound improved body-weight loss and showed antiviral activity in the lungs.[11] When compared to nirmatrelvir in animal models, this compound demonstrated comparable or superior in vivo efficacy at similar or slightly lower unbound-drug plasma concentrations.[11]

Clinical Efficacy and Safety

Clinical trials have further substantiated the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.

A phase 2/3 study in Japan, South Korea, and Vietnam showed that this compound treatment led to a significant reduction in SARS-CoV-2 RNA levels and a shorter time to viral clearance compared to placebo.[3][12] In the phase 3 part of the study, patients treated with this compound experienced a resolution of five typical COVID-19 symptoms approximately one day sooner than the placebo group when treatment was initiated within 72 hours of symptom onset.[3]

A recent phase 2 randomized controlled trial comparing this compound to ritonavir-boosted nirmatrelvir (Paxlovid) in low-risk outpatients with early symptomatic COVID-19 found that both drugs had potent antiviral activity.[13] By day 5, the viral clearance rate was 82% faster for this compound and 116% faster for nirmatrelvir compared to no treatment.[13] Symptom resolution was also faster in both treatment groups.[13]

Regarding safety, this compound has been generally well-tolerated in clinical trials, with most adverse events being mild in severity.[14][15]

Resistance Profile

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. In vitro studies have identified that M49L and E166A substitutions in the Nsp5 (3CL protease) can lead to reduced sensitivity to this compound.[16] However, viruses with these substitutions showed susceptibility to nirmatrelvir and molnupiravir, highlighting the importance of having multiple therapeutic options with different resistance profiles.[16]

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to determine the in vitro efficacy of an antiviral drug is the cytopathic effect (CPE) reduction assay.

start Start cell_seeding Seed VeroE6/TMPRSS2 cells in 96-well plates start->cell_seeding incubation1 Incubate cells overnight cell_seeding->incubation1 drug_dilution Prepare serial dilutions of antiviral compounds add_drug Add drug dilutions to cells drug_dilution->add_drug incubation1->drug_dilution add_virus Infect cells with SARS-CoV-2 variant add_drug->add_virus incubation2 Incubate for 3-4 days add_virus->incubation2 cpe_eval Evaluate Cytopathic Effect (CPE) using microscopy incubation2->cpe_eval viability_assay Perform cell viability assay (e.g., MTS or CellTiter-Glo) cpe_eval->viability_assay data_analysis Calculate EC50 values viability_assay->data_analysis end End data_analysis->end

Workflow for In Vitro Antiviral Efficacy Testing.
  • Cell Culture: VeroE6 cells expressing transmembrane serine protease 2 (VeroE6/TMPRSS2) are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics.[8]

  • Cell Seeding: Cells are seeded into 96-well plates and incubated to form a monolayer.

  • Compound Preparation: The antiviral compounds (e.g., this compound, remdesivir) are serially diluted to a range of concentrations.

  • Infection and Treatment: The cell monolayer is washed, and the diluted compounds are added, followed by the addition of the SARS-CoV-2 virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a defined period (e.g., 3-4 days) to allow for viral replication and the development of CPE.

  • CPE Evaluation: The extent of CPE is observed and scored under a microscope.

  • Cell Viability Assay: A quantitative assessment of cell viability is performed using assays such as MTS or CellTiter-Glo to measure the protective effect of the antiviral compound.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, is calculated using a dose-response curve.

In Vivo Efficacy in a Mouse Model
  • Animal Model: BALB/c mice are commonly used. For some variants, mouse-adapted strains of SARS-CoV-2 may be necessary to induce disease.[10][11]

  • Infection: Mice are intranasally inoculated with a specific dose of the SARS-CoV-2 variant.

  • Treatment: this compound or a placebo (vehicle) is administered orally once or twice daily, starting at a defined time point (e.g., immediately after infection or in a delayed-treatment model 24 hours post-infection).[10]

  • Monitoring: Animals are monitored daily for body weight changes and clinical signs of illness.

  • Viral Load Quantification: At specific time points post-infection, subsets of mice are euthanized, and lung and nasal turbinate tissues are collected. Viral titers in these tissues are quantified using a plaque assay or TCID50 assay, and viral RNA levels are measured by quantitative reverse transcription PCR (qRT-PCR).[10][11]

  • Data Analysis: The reduction in viral load and improvement in clinical outcomes (e.g., body weight) in the treated groups are compared to the placebo group to determine in vivo efficacy.

Conclusion

This compound has demonstrated potent and broad-spectrum antiviral activity against a wide range of SARS-CoV-2 variants, including emerging Omicron sublineages. Its mechanism of action, targeting the highly conserved 3CL protease, makes it a resilient therapeutic candidate in the face of ongoing viral evolution. Comparative data from in vitro, in vivo, and clinical studies position this compound as a valuable therapeutic option for the treatment of mild-to-moderate COVID-19. Continued surveillance of its efficacy against newly emerging variants and monitoring for potential resistance are crucial for its long-term clinical utility.

References

Cross-validation of Ensitrelvir's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the antiviral activity of Ensitrelvir (S-217622), an oral inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), across various cell lines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's performance against SARS-CoV-2 and its variants, with comparative data for other notable antiviral agents.

Executive Summary

This compound has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants, including multiple Omicron sublineages.[3][4] Its mechanism of action involves the non-covalent inhibition of the viral main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle.[5][6][7][8] This guide summarizes the in vitro efficacy of this compound in various cell types, presenting key quantitative data and detailed experimental protocols to facilitate cross-study comparisons.

Comparative Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound against SARS-CoV-2 in different cell lines. For context, comparative data for other antiviral agents are included where available.

Cell LineVirus VariantThis compoundNirmatrelvirRemdesivirReference
VeroE6/TMPRSS2 Wuhan0.37 ± 0.06 µM (EC50)-1.9 ± 0.1 µM (EC50)[3]
Omicron BA.1.180.29 ± 0.05 µM (EC50)-1.1 ± 0.3 µM (EC50)[3]
Omicron BA.4.60.30 µM (EC50)--[3]
Omicron BA.5.2.10.37 µM (EC50)--[3]
Omicron BF.70.51 µM (EC50)--[3]
Omicron BQ.1.10.48 µM (EC50)--[3]
Omicron CH.1.1.110.38 µM (EC50)--[3]
Omicron XBB.1.50.57 µM (EC50)--[3]
Omicron XBB.1.9.10.99 µM (EC50)--[3]
Omicron XBB.1.160.33 µM (EC50)--[3]
Omicron XBF0.29 µM (EC50)--[3]
VeroE6T Omicron BA.1.10.22-0.52 µM (EC50)--[4]
Omicron BA.20.22-0.52 µM (EC50)--[4]
Omicron BA.2.750.22-0.52 µM (EC50)--[4]
Omicron BA.40.22-0.52 µM (EC50)--[4]
Omicron BA.50.22-0.52 µM (EC50)--[4]
Omicron BQ.1.10.22-0.52 µM (EC50)--[4]
Omicron XBB.10.22-0.52 µM (EC50)--[4]
Omicron XE0.22-0.52 µM (EC50)--[4]
Human Primary Airway Epithelial Cells (hAEC) Omicron BE.1 (BA.5-like)60.1 nmol/L (EC90)--[3]
Omicron XBB.1.560.1 nmol/L (EC90)--[3]
293T WT Mpro-Fold-change in IC50 relative to WT-[9]
A549-hACE2 SARS-CoV-2 with this compound RASHighly resistant to this compound<5-fold cross-resistance-[10]
Enzyme Assay SARS-CoV-2 3CLpro13 nM (IC50)--[2]

Experimental Protocols

Cell Lines and Virus Strains
  • VeroE6/TMPRSS2 Cells: These are African green monkey kidney epithelial cells engineered to express human transmembrane protease, serine 2 (TMPRSS2), which facilitates SARS-CoV-2 entry. They are a common model for studying viral replication and antiviral compounds.[3]

  • VeroE6T Cells: A subline of VeroE6 cells also used for their high susceptibility to SARS-CoV-2 infection.[4]

  • Human Primary Airway Epithelial Cells (hAEC): These cells provide a more physiologically relevant model for studying respiratory virus infections.[3]

  • A549-hACE2 Cells: A human lung adenocarcinoma cell line engineered to express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2.[10][11]

  • 293T Cells: Human embryonic kidney cells often used for their high transfectability in various molecular biology applications, including studies of viral proteases.[9]

  • Virus Strains: A variety of SARS-CoV-2 strains have been used in the cited studies, including the ancestral Wuhan strain and numerous Omicron subvariants, to assess the breadth of this compound's activity.[3][4]

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Reduction Assay: [3]

  • VeroE6/TMPRSS2 cells are seeded in 96-well plates.
  • The cells are treated with serial dilutions of this compound or other antiviral compounds.
  • Cells are then infected with a specific strain of SARS-CoV-2.
  • After a designated incubation period (typically 3-4 days), the cytopathic effect (the structural changes in host cells caused by viral invasion) is visually assessed or quantified using a cell viability assay (e.g., CellTiter-Glo).
  • The EC50 value, the concentration of the drug that reduces the viral CPE by 50%, is calculated.

2. Viral Titer Reduction Assay: [12]

  • Cells are infected with SARS-CoV-2 and treated with different concentrations of the antiviral drug.
  • At various time points post-infection, the cell culture supernatant is collected.
  • The amount of infectious virus in the supernatant is quantified using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
  • The EC50 or EC90 (the concentration that reduces the viral titer by 50% or 90%, respectively) is then determined.

3. 3CL Protease (Mpro) Enzyme Inhibition Assay: [2]

  • This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified SARS-CoV-2 3CL protease.
  • A fluorogenic substrate of the protease is used. In the presence of an active enzyme, the substrate is cleaved, releasing a fluorescent signal.
  • The inhibitor (this compound) is added at various concentrations, and the reduction in fluorescence is measured.
  • The IC50 value, the concentration of the inhibitor that reduces the enzyme's activity by 50%, is calculated.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for assessing antiviral activity and the mechanism of action of this compound.

Antiviral_Activity_Workflow Experimental Workflow for Antiviral Activity Assessment cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of antiviral compounds Compound_Dilution->Add_Compound Infect_Cells Infect cells with SARS-CoV-2 Add_Compound->Infect_Cells Incubate Incubate for 3-4 days Infect_Cells->Incubate CPE_Assessment Assess Cytopathic Effect (CPE) Incubate->CPE_Assessment Viability_Assay Perform Cell Viability Assay CPE_Assessment->Viability_Assay Data_Analysis Calculate EC50 values Viability_Assay->Data_Analysis

Caption: Workflow for in vitro antiviral activity assessment.

Ensitrelvir_Mechanism_of_Action This compound's Mechanism of Action cluster_virus SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Translation of Viral Polyproteins (pp1a, pp1ab) Viral_RNA_Release->Polyprotein_Translation Proteolytic_Cleavage Proteolytic Cleavage by 3CLpro (Mpro) Polyprotein_Translation->Proteolytic_Cleavage Replication_Complex Formation of Viral Replication-Transcription Complex Proteolytic_Cleavage->Replication_Complex Viral_Assembly New Virus Assembly Replication_Complex->Viral_Assembly Viral_Release Release of New Virions Viral_Assembly->Viral_Release This compound This compound This compound->Proteolytic_Cleavage Inhibits

References

Ensitrelvir's Safety Profile: A Comparative Analysis with Other COVID-19 Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of Ensitrelvir and other leading antiviral agents for COVID-19, supported by available clinical and preclinical data.

As the landscape of COVID-19 therapeutics evolves, a nuanced understanding of the safety and tolerability of new antiviral agents is paramount for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the safety profile of this compound (Xocova®), a novel oral SARS-CoV-2 3CL protease inhibitor, against other widely recognized antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir (Veklury®), and Molnupiravir (Lagevrio®).

Executive Summary

This compound has demonstrated a generally favorable safety profile in clinical trials, with the most common treatment-related adverse events being temporary decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][2][3] A key consideration for this compound is its potential for drug-drug interactions as a strong inhibitor of cytochrome P450 3A4 (CYP3A4), a characteristic it shares with the ritonavir component of Paxlovid.[4][5][6] Paxlovid is associated with a higher incidence of dysgeusia (altered taste) and diarrhea, and its ritonavir component presents a significant risk of drug-drug interactions.[7][8][9][10] Remdesivir, an intravenously administered antiviral, is linked to potential liver enzyme elevations and infusion-related reactions.[11][12][13] Molnupiravir's safety profile is marked by concerns regarding potential mutagenesis observed in preclinical studies, although in vivo studies have not shown an increased risk of mutations in patients.[14][15][16] Common adverse events associated with Molnupiravir include diarrhea, nausea, and dizziness.[17][18]

Comparative Safety Data

The following tables summarize the reported adverse events for this compound and comparator antivirals. It is important to note that these data are compiled from various clinical trials and real-world evidence, and direct head-to-head comparative trial data for all four drugs is limited. The incidence of adverse events can vary based on the patient population and study design.

Table 1: Common Adverse Events (Reported in ≥1% of Patients)

Adverse EventThis compoundPaxlovidRemdesivirMolnupiravir
Gastrointestinal
DiarrheaSimilar to placebo[19]3% - 16.7%[8][9][20]9%[11]2.91% - 4.51%[17][18][21]
NauseaSimilar to placebo[19]<1%[9]5%[13]1.98% - 2.30%[17][22]
Dysgeusia (Altered Taste)Less frequent than Paxlovid[3][23]5% - 16.29%[8][9][20]--
Metabolic
Decreased HDLCommon[1][2][24]---
Increased TriglyceridesCommon[1][2][24]---
Hepatic
Increased ALT/AST--Common[12][13]-
Neurological
HeadacheSimilar to placebo[24]<1%[10]6%[25]1.70%[17]
Dizziness---1.70%[17]
Dermatological
Rash--Reported[11]2.56% - 2.85%[17][22]

Table 2: Serious Adverse Events and Key Safety Concerns

Safety ConcernThis compoundPaxlovidRemdesivirMolnupiravir
Drug-Drug Interactions Strong CYP3A4 inhibitor[4][5][6]Strong CYP3A4 inhibitor (due to ritonavir)[7][14][26][27]--
Hepatotoxicity No significant signalsCases of hepatotoxicity reported[26]Elevated liver enzymes[12][13]-
Nephrotoxicity --Acute kidney injury reported[11][12]-
Hypersensitivity Reactions -Anaphylaxis and serious skin reactions reported[9][26]Infusion-related reactions[13]-
Mutagenicity/Genotoxicity -Negative in preclinical studies[28]Not reported as a primary concernInduced mutations in vitro, but not in in vivo animal studies[14][15][16]
Developmental Toxicity ---Embryofetal toxicity observed in animal studies[8][14][15]

Mechanism of Action and Signaling Pathways

This compound and the nirmatrelvir component of Paxlovid are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, these drugs block the viral life cycle. Remdesivir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. Molnupiravir is a prodrug that is metabolized to a ribonucleoside analog, which is incorporated into the viral RNA by the RdRp, inducing mutations that are catastrophic for the virus.

The potential for off-target effects and drug-drug interactions is a key aspect of the safety profile. The inhibition of CYP3A4 by this compound and the ritonavir component of Paxlovid is a significant concern, as this enzyme is responsible for the metabolism of a wide range of commonly prescribed medications.

Signaling_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell Interactions Viral RNA Viral RNA Viral Polyprotein Viral Polyprotein Viral RNA->Viral Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage 3CL Protease (Mpro) 3CL Protease (Mpro) New Viral RNA New Viral RNA Functional Viral Proteins->New Viral RNA Replication (RdRp) New Virions New Virions New Viral RNA->New Virions RdRp RdRp This compound This compound This compound->3CL Protease (Mpro) Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits Nirmatrelvir (in Paxlovid) Nirmatrelvir (in Paxlovid) Nirmatrelvir (in Paxlovid)->3CL Protease (Mpro) Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits Molnupiravir Molnupiravir Molnupiravir->RdRp Induces Mutations Metabolites Metabolites CYP3A4->Metabolites Metabolism Other Medications Other Medications Other Medications->CYP3A4 Metabolized by Ritonavir (in Paxlovid) Ritonavir (in Paxlovid) Ritonavir (in Paxlovid)->CYP3A4 Inhibits

Caption: Mechanism of action of antiviral drugs and potential for drug-drug interactions.

Experimental Protocols

The safety of these antiviral agents is rigorously evaluated in preclinical studies and throughout all phases of clinical trials. The following outlines a general experimental workflow for assessing the safety profile of an investigational antiviral drug.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trial Safety Monitoring cluster_assessment Safety Data Collection & Analysis In_vitro_Tox In vitro Toxicology (Cytotoxicity, Genotoxicity) In_vivo_Tox In vivo Toxicology (Rodent & Non-rodent species) In_vitro_Tox->In_vivo_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_vivo_Tox->Safety_Pharm DDI_Screen Drug-Drug Interaction Screening (e.g., CYP450 inhibition/induction) Safety_Pharm->DDI_Screen Phase_1 Phase 1 (Healthy Volunteers) Dose Escalation, PK/PD, Initial Safety DDI_Screen->Phase_1 Informs Clinical Study Design Phase_2 Phase 2 (Patients) Dose-ranging, Efficacy, Expanded Safety Phase_1->Phase_2 Phase_3 Phase 3 (Large Patient Population) Pivotal Efficacy & Safety Phase_2->Phase_3 Post_Market Post-Marketing Surveillance (Real-world Evidence, FAERS) Phase_3->Post_Market AE_Monitoring Adverse Event (AE) Monitoring & Reporting Lab_Tests Clinical Laboratory Tests (Hematology, Chemistry, Urinalysis) AE_Monitoring->Lab_Tests Vital_Signs Vital Signs & ECGs Lab_Tests->Vital_Signs SAE_Reporting Serious Adverse Event (SAE) Expedited Reporting Vital_Signs->SAE_Reporting DSMB_Review Data Safety Monitoring Board (DSMB) Review SAE_Reporting->DSMB_Review

Caption: Generalized workflow for safety assessment of investigational antiviral drugs.

Detailed Methodologies:

  • Adverse Event (AE) Monitoring: In clinical trials, AEs are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., not related, possibly related, probably related, definitely related). Standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), is used to classify AEs.

  • Clinical Laboratory Assessments: A comprehensive panel of laboratory tests is conducted at baseline and at specified time points during the trial to monitor for any drug-induced organ toxicity. This typically includes hematology (e.g., complete blood count), serum chemistry (e.g., liver function tests, renal function tests), and urinalysis.

  • Drug-Drug Interaction (DDI) Studies: In vitro studies using human liver microsomes and hepatocytes are conducted to identify the potential of a drug to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 family. Clinical DDI studies are then often conducted with specific probe substrates to quantify the extent of the interaction.

  • Preclinical Toxicology: A battery of in vitro and in vivo studies are performed in accordance with regulatory guidelines to identify potential target organ toxicities, assess genotoxicity, and determine a safe starting dose for human trials. These studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

Conclusion

The safety profile is a critical determinant in the risk-benefit assessment of any therapeutic agent. This compound presents a promising safety profile, with its primary concerns revolving around metabolic changes and the potential for drug-drug interactions through CYP3A4 inhibition. In comparison, Paxlovid shares the CYP3A4 interaction risk and is associated with a higher incidence of gastrointestinal side effects. Remdesivir's safety profile is characterized by the need for intravenous administration and monitoring for hepatic and renal function. Molnupiravir's use is tempered by preclinical findings of mutagenesis, although the clinical significance of this remains under evaluation.

For researchers and drug development professionals, this comparative analysis underscores the importance of continued pharmacovigilance and head-to-head comparative studies to further delineate the relative safety of these and future antiviral therapies. A thorough understanding of the distinct safety profiles will enable the selection of the most appropriate treatment for individual patients and guide the development of next-generation antivirals with improved safety and tolerability.

References

A Head-to-Head Battle in a Preclinical Model: Ensitrelvir vs. Remdesivir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of Two Key Antivirals in the Syrian Hamster Model

In the ongoing effort to combat SARS-CoV-2, the Syrian hamster has emerged as a critical preclinical model for evaluating the efficacy of antiviral therapies. This guide provides a detailed comparison of two prominent antiviral agents, Ensitrelvir and Remdesivir, based on their performance in this model. By examining their mechanisms of action, experimental protocols, and key efficacy data, we offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their respective therapeutic potential.

Mechanisms of Action: Targeting Different Viral Processes

This compound and Remdesivir disrupt the SARS-CoV-2 replication cycle through distinct mechanisms, targeting different essential viral enzymes.

This compound is an oral, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is crucial for cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By binding to the substrate-binding pocket of Mpro, this compound blocks this process, thereby halting viral replication.[1][3]

Remdesivir, on the other hand, is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8] After entering the host cell, Remdesivir is metabolized into its active triphosphate form.[7] This active form mimics an ATP nucleotide and is incorporated into the nascent viral RNA strand by the RdRp.[6][7] The incorporation of the Remdesivir metabolite leads to delayed chain termination, effectively stopping the synthesis of new viral RNA.[5][6][8]

Antiviral Mechanisms of Action cluster_this compound This compound cluster_remdesivir Remdesivir This compound This compound SARS-CoV-2 Mpro (3CLpro) SARS-CoV-2 Mpro (3CLpro) This compound->SARS-CoV-2 Mpro (3CLpro) Inhibits Viral Replication Blocked Viral Replication Blocked SARS-CoV-2 Mpro (3CLpro)->Viral Replication Blocked Leads to Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by Mpro Remdesivir Remdesivir Active Triphosphate Form Active Triphosphate Form Remdesivir->Active Triphosphate Form Metabolized to SARS-CoV-2 RdRp SARS-CoV-2 RdRp Active Triphosphate Form->SARS-CoV-2 RdRp Incorporated by Viral RNA Synthesis Viral RNA Synthesis SARS-CoV-2 RdRp->Viral RNA Synthesis Mediates Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination Results in Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Body weight, etc. SARS-CoV-2 Inoculation SARS-CoV-2 Inoculation Baseline Measurements->SARS-CoV-2 Inoculation Intranasal Antiviral Treatment Antiviral Treatment SARS-CoV-2 Inoculation->Antiviral Treatment Prophylactic or Therapeutic Monitoring Monitoring Antiviral Treatment->Monitoring Daily Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis At study conclusion

References

Ensitrelvir vs. Standard-of-Care Antivirals: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of ensitrelvir in comparison to standard-of-care antiviral therapies for COVID-19. This document provides a detailed overview of the latest clinical trial data, experimental protocols, and relevant biological pathways to facilitate an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound, a novel oral SARS-CoV-2 3C-like (3CL) protease inhibitor, has demonstrated potent antiviral activity in both preclinical and clinical settings.[1][2] Developed by Shionogi, it is approved for use in Japan and Singapore for the treatment of COVID-19.[3][4] This guide provides a direct comparison of this compound with the current standard-of-care antivirals, primarily the oral combination of nirmatrelvir and ritonavir (Paxlovid) and the intravenously administered remdesivir. Clinical data suggests that while nirmatrelvir/ritonavir may exhibit a faster rate of viral clearance, this compound presents a comparable and well-tolerated alternative with a lower pill burden and without the taste disturbances associated with Paxlovid.[3][5][6]

Comparative Efficacy and Safety

Clinical trials have provided valuable quantitative data on the performance of this compound against standard-of-care antivirals, particularly in the context of COVID-19. The following tables summarize key efficacy and safety endpoints from head-to-head and placebo-controlled studies.

Table 1: Antiviral Efficacy of this compound vs. Nirmatrelvir/Ritonavir
EndpointThis compoundNirmatrelvir/RitonavirNo Study DrugSource
Viral Clearance Rate (vs. No Study Drug) 82% faster116% faster-[3][5][6]
Viral Clearance Rate (Non-inferiority) 16% slower than nirmatrelvir/ritonavir--[3][5][6]
Median SARS-CoV-2 Clearance Half-life 5.9 hours (4.0 to 8.6)5.2 hours (3.8 to 6.6)11.6 hours (8.1 to 14.5)[5][6]
Median Viral Density on Day 3 (vs. No Study Drug) 2.9-fold lower2.4-fold lower-[3]
Viral Rebound Rate 5% (10 of 202 patients)7% (15 of 207 patients)-[3][5][6]
Time to Negative Viral Titer Median 36.2 hoursNot directly comparedMedian 65.3 hours[4]
Change in Viral RNA from Baseline on Day 4 -2.48 log10 copies/mLNot directly compared-1.01 log10 copies/mL[4]
Table 2: Clinical Outcomes and Safety
EndpointThis compoundNirmatrelvir/RitonavirRemdesivirPlacebo/No AntiviralSource
Symptom Resolution (vs. No Study Drug) 32% faster38% fasterNot directly compared-[3]
Time to Symptom Resolution (5 symptoms) Median 167.9 hoursNot directly comparedNot directly comparedMedian 192.2 hours[7]
Risk of Hospitalization (Real-world data) 0.494%Not directly comparedNot directly compared0.785%[8]
Adverse Events (Any) 44.2% (125 mg dose)Not directly comparedNot directly compared24.8%[7]
Common Adverse Event Transient decrease in HDL cholesterolDysgeusia (bad taste)Nausea, increased liver enzymes-[3][9]
Pill Burden One pill a dayTwo pills a dayIntravenous infusion-[3]

Mechanism of Action

This compound and nirmatrelvir are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3CL protease.[10][11][12] This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.[10][11] By blocking Mpro, these drugs halt the viral life cycle. Remdesivir, on the other hand, is a nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[13][14]

cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Intervention Points Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral RNA Replication Viral RNA Replication Polyprotein Cleavage->Viral RNA Replication Virion Assembly Virion Assembly Viral RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->Polyprotein Cleavage Inhibits Mpro/3CLpro Nirmatrelvir Nirmatrelvir Nirmatrelvir->Polyprotein Cleavage Inhibits Mpro/3CLpro Remdesivir Remdesivir Remdesivir->Viral RNA Replication Inhibits RdRp

Figure 1: Mechanism of Action of this compound and Standard-of-Care Antivirals.

Experimental Protocols

The clinical data presented in this guide are derived from rigorous, well-designed clinical trials. Below are summaries of the methodologies for key studies.

SCORPIO-SR Trial (this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[7][15]

  • Participants: Patients with mild-to-moderate COVID-19, regardless of risk status or vaccination history, with symptom onset within 120 hours.[15]

  • Intervention: Participants were randomized (1:1:1) to receive this compound 125 mg (375 mg loading dose on Day 1), this compound 250 mg (750 mg loading dose on Day 1), or a matching placebo orally once daily for 5 days.[7][15]

  • Primary Endpoint: Time to resolution of five common COVID-19 symptoms (stuffy or runny nose, sore throat, cough, feeling hot or feverish, and low energy or tiredness).[7][15]

  • Key Secondary Endpoints: Change from baseline in the amount of SARS-CoV-2 viral RNA on Day 4 and the time to the first negative SARS-CoV-2 viral titer.[15]

PLATCOV Trial (this compound vs. Nirmatrelvir/Ritonavir)
  • Study Design: An open-label, controlled, adaptive pharmacometric platform trial.[6]

  • Participants: Low-risk adult outpatients (18-60 years) with early symptomatic COVID-19 (less than 4 days of symptoms).[6]

  • Intervention: Concurrent randomization to one of eight treatment arms, including this compound, ritonavir-boosted nirmatrelvir, and no study drug.[6]

  • Primary Endpoint: The rate of oropharyngeal viral clearance, assessed in a modified intention-to-treat population.[6]

EPIC-HR Trial (Nirmatrelvir/Ritonavir)
  • Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.[16]

  • Participants: Non-hospitalized, symptomatic, unvaccinated adults with confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[16]

  • Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo taken orally every 12 hours for 5 days.[12]

  • Primary Endpoint: COVID-19-related hospitalization or death from any cause through day 28.[17]

PINETREE and ACTT-1 Trials (Remdesivir)
  • Study Design: Randomized, double-blind, placebo-controlled trials.[14][17][18]

  • Participants: PINETREE enrolled high-risk outpatients, while ACTT-1 focused on hospitalized patients with evidence of lower respiratory tract infection.[14][17][18]

  • Intervention: Intravenous remdesivir (200 mg on day 1, followed by 100 mg daily) or placebo.[14]

  • Primary Endpoint: PINETREE assessed the risk of COVID-19-related hospitalization or death, while ACTT-1 measured time to clinical improvement.[14][17]

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Inclusion Criteria Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria Exclusion Criteria->Randomization Informed Consent Informed Consent Informed Consent->Randomization This compound This compound Randomization->this compound Standard of Care Nirmatrelvir/Ritonavir or Remdesivir Randomization->Standard of Care Placebo Placebo Randomization->Placebo Data Collection Data Collection This compound->Data Collection Standard of Care->Data Collection Placebo->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Safety Monitoring Safety Monitoring Data Collection->Safety Monitoring

Figure 2: Generalized Clinical Trial Workflow for Antiviral Agents.

Conclusion

This compound emerges as a potent and well-tolerated oral antiviral for the treatment of COVID-19. While direct comparisons show nirmatrelvir/ritonavir may have a slight advantage in the speed of viral clearance, this compound's favorable safety profile, lower pill burden, and lack of taste-related side effects make it a valuable alternative in the therapeutic arsenal against SARS-CoV-2.[3][5][6] Its efficacy in reducing viral load and symptom duration is well-documented in robust clinical trials.[4][7] Further research and real-world data will continue to define its precise role alongside other standard-of-care antivirals. A study in Japan also suggested potential benefits of this compound in reducing antigen levels and hospitalization duration in hospitalized patients compared to molnupiravir.[19] Additionally, early treatment with this compound may reduce the risk of Long COVID.[9]

References

Independent Verification of Ensitrelvir Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ensitrelvir with other leading antiviral treatments for COVID-19, supported by experimental data from published research. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.

Mechanism of Action: A Shared Target

This compound is an oral antiviral drug that inhibits the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is crucial for the replication of the virus.[1][3] By blocking 3CLpro, this compound prevents the viral polyproteins from being cleaved into functional proteins, thereby halting viral replication.[1][3] This mechanism is shared by another prominent oral antiviral, Paxlovid (nirmatrelvir/ritonavir).[1][4][5][6]

In contrast, Molnupiravir works by inducing mutations in the viral RNA during replication, a process known as viral error catastrophe.[7] Remdesivir, administered intravenously, is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[8][9][10]

Comparative Efficacy: Head-to-Head and Placebo-Controlled Trials

Clinical trials have demonstrated the efficacy of this compound in treating mild-to-moderate COVID-19. A head-to-head comparison with Paxlovid in the PLATCOV trial provides valuable insights into its relative performance.

Efficacy Endpoint This compound Paxlovid (Nirmatrelvir/Ritonavir) Molnupiravir Remdesivir Placebo Trial
Viral Clearance Rate (vs. No Study Drug) 82% faster[11][12][13]116% faster[11]---PLATCOV[11][12][13]
Viral Clearance (vs. Paxlovid) 16% slower[11]----PLATCOV[11]
Median Time to Symptom Resolution (days) 12.5[14][15]---13.1[14][15]SCORPIO-HR[11][14][15]
Reduction in Hospitalization or Death (High-Risk, Unvaccinated) -88%[16]~48%87% (unvaccinated)[17]-EPIC-HR (Paxlovid)[17][18], MOVe-OUT (Molnupiravir)[14][15][19], PINETREE (Remdesivir)
Viral RNA Reduction from Baseline (log10 copies/mL) -1.4 to -1.5 (Day 4 vs. Placebo)[11][20]-0.868 (Day 5 vs. Placebo)[20]-0.547 (Day 5 vs. Placebo)[20]--Phase 2a (this compound)[11][20], EPIC-HR (Paxlovid), MOVe-OUT (Molnupiravir)

Safety and Tolerability Profile

This compound has been generally well-tolerated in clinical trials. A notable advantage reported in the PLATCOV trial was a lower incidence of dysgeusia (altered taste) compared to Paxlovid.[12][13]

Adverse Event This compound Paxlovid (Nirmatrelvir/Ritonavir) Molnupiravir Remdesivir Placebo Trial
Dysgeusia (Altered Taste) Low incidence[12][13]Commonly reportedNot a prominent side effectNot a prominent side effect-PLATCOV[12][13]
Diarrhea ReportedReportedReported-ReportedVarious
Nausea ReportedReportedReportedMost common side effect[10]ReportedVarious
Increased Liver Enzymes ---Common side effect[10]-Various
Viral Rebound 5% (10 of 202)[11]7% (15 of 207)[11]---PLATCOV[11]

Experimental Protocols

SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay

This in vitro assay is fundamental to confirming the mechanism of action for protease inhibitors like this compound and Nirmatrelvir.

  • Objective: To determine the concentration of the investigational drug required to inhibit the activity of the SARS-CoV-2 3CLpro by 50% (IC50).

  • Methodology:

    • Reagents: Recombinant SARS-CoV-2 3CLpro, a fluorogenic peptide substrate that mimics the viral polyprotein cleavage site, assay buffer, and the investigational compound at various concentrations.

    • Procedure: The 3CLpro enzyme is incubated with varying concentrations of the investigational drug. The fluorogenic substrate is then added.

    • Detection: If the protease is active, it cleaves the substrate, separating a quencher from a fluorophore and resulting in a fluorescent signal. The signal is measured over time using a fluorescence plate reader.

    • Data Analysis: The rate of substrate cleavage is calculated for each drug concentration. The IC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Assay

This cell-based assay is crucial for evaluating the antiviral activity of a compound in a biological system.

  • Objective: To determine the concentration of the investigational drug required to protect host cells from virus-induced cell death by 50% (EC50).

  • Methodology:

    • Cell Culture: A susceptible host cell line (e.g., Vero E6 cells) is seeded in multi-well plates.

    • Infection and Treatment: The cells are infected with SARS-CoV-2 at a known multiplicity of infection (MOI) and simultaneously treated with a serial dilution of the investigational drug.

    • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) that quantifies the number of living cells.

    • Data Analysis: The percentage of cell viability is plotted against the drug concentration to determine the EC50 value.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This molecular assay is a key endpoint in clinical trials to quantify the amount of viral RNA in patient samples.

  • Objective: To measure the change in SARS-CoV-2 viral load in respiratory samples (e.g., nasopharyngeal swabs) from baseline to post-treatment time points.

  • Methodology:

    • Sample Collection: Nasopharyngeal swabs are collected from participants at specified time points during the clinical trial.

    • RNA Extraction: Viral RNA is extracted from the collected samples.

    • qRT-PCR: The extracted RNA is subjected to a one-step or two-step qRT-PCR assay using primers and probes specific to a conserved region of the SARS-CoV-2 genome (e.g., the N, E, or RdRp gene). A standard curve with known concentrations of viral RNA is run in parallel to enable absolute quantification.

    • Data Analysis: The cycle threshold (Ct) values are used to determine the viral RNA copy number in each sample based on the standard curve. The change in viral load from baseline is then calculated for each treatment group.

Assessment of Symptom Resolution in Clinical Trials

This patient-reported outcome is a primary endpoint in many outpatient COVID-19 treatment trials.

  • Objective: To evaluate the time to sustained resolution of a predefined set of COVID-19 symptoms.

  • Methodology:

    • Symptom Diary: Participants are provided with a daily diary (electronic or paper) to record the presence and severity of a list of common COVID-19 symptoms (e.g., cough, fever, sore throat, fatigue). Severity is typically rated on a multi-point scale (e.g., absent, mild, moderate, severe).

    • Data Collection: Participants complete the diary at the same time each day for a specified period (e.g., 28 days).

    • Endpoint Definition: "Sustained resolution" is defined as the first day of a consecutive period (e.g., 2 or 3 days) where all targeted symptoms are rated as "absent" or "mild."

    • Data Analysis: The time from randomization to the first day of sustained symptom resolution is calculated for each participant. The median time to symptom resolution is then compared between the treatment and placebo groups.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow of a 3CLpro inhibition assay, and the logical flow of a typical outpatient COVID-19 antiviral clinical trial.

Ensitrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation 3CLpro 3CL Protease (Mpro) Polyproteins->3CLpro Cleavage Site Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Cleavage Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA This compound This compound This compound->3CLpro Inhibits

Caption: Mechanism of Action of this compound.

Protease_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - 3CLpro Enzyme - Fluorogenic Substrate - Assay Buffer - this compound (serial dilutions) start->reagents plate_prep Dispense this compound dilutions and 3CLpro into microplate wells reagents->plate_prep incubation1 Incubate to allow drug-enzyme binding plate_prep->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubate and measure fluorescence over time add_substrate->incubation2 data_analysis Calculate % Inhibition and determine IC50 incubation2->data_analysis end End data_analysis->end

Caption: 3CL Protease Inhibition Assay Workflow.

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment_arm Treatment Arm: This compound randomization->treatment_arm placebo_arm Placebo Arm randomization->placebo_arm daily_diary Daily Symptom Diary (Days 1-28) treatment_arm->daily_diary viral_swabs Nasopharyngeal Swabs (Baseline, Day 3, 5, etc.) treatment_arm->viral_swabs follow_up Follow-up for Adverse Events treatment_arm->follow_up placebo_arm->daily_diary placebo_arm->viral_swabs placebo_arm->follow_up data_analysis Data Analysis: - Time to Symptom Resolution - Change in Viral Load - Safety Profile daily_diary->data_analysis viral_swabs->data_analysis follow_up->data_analysis results Trial Results data_analysis->results

Caption: Outpatient COVID-19 Antiviral Clinical Trial Workflow.

References

Ensitrelvir: A Comparative Meta-Analysis of Clinical Trial Data Against COVID-19 Antiviral Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for the oral antiviral Ensitrelvir, with a comparative assessment against two other prominent COVID-19 treatments: Paxlovid (Nirmatrelvir/Ritonavir) and Remdesivir. The information is intended to offer an objective overview of their performance, supported by experimental data, to inform research and drug development efforts in the ongoing management of SARS-CoV-2.

Comparative Efficacy and Safety of this compound and Alternatives

The following tables summarize the key quantitative data from major clinical trials of this compound, Paxlovid, and Remdesivir, focusing on virological efficacy, clinical outcomes, and safety profiles.

Table 1: Virological Efficacy
Drug (Trial)Primary Virological EndpointKey Findings
This compound (SCORPIO-SR)Change from baseline in SARS-CoV-2 RNA level on day 4.[1]Statistically significant reduction in viral RNA compared to placebo.[1]
This compound (SCORPIO-HR)Change from baseline in SARS-CoV-2 viral RNA on Day 4.On day 4, this compound reduced least-squares mean RNA by 0.72 log10 copies/mL more than placebo.[2]
This compound (PLATCOV)Oropharyngeal viral clearance rate between day 0 and day 5.[3]By day 5, the rate of viral clearance was 82% faster for this compound compared with no study drug.[3]
Paxlovid (EPIC-HR)Change from baseline in viral load at day 5.Approximately 10-fold decrease in viral load at Day 5 relative to placebo.[4]
Remdesivir (ACTT-1)Not the primary endpoint.Data on viral load reduction was not a primary focus of the initial publications.
Table 2: Clinical Efficacy
Drug (Trial)Primary Clinical EndpointKey Findings
This compound (SCORPIO-SR)Time to resolution of 5 COVID-19 symptoms.[1]Median time to symptom resolution was approximately 1 day shorter with this compound (125 mg) compared to placebo (167.9 vs 192.2 hours).[1]
This compound (SCORPIO-HR)Time to sustained resolution of 15 COVID-19 symptoms.[2]Did not demonstrate a statistically significant difference in time to sustained symptom resolution compared to placebo.[2]
This compound (PLATCOV)Symptom resolution.Symptom resolution was 32% faster in the this compound group relative to the group that received no study drug.[3]
Paxlovid (EPIC-HR)COVID-19-related hospitalization or death from any cause through Day 28.89% reduction in risk of COVID-19-related hospitalization or death in high-risk adults treated within three days of symptom onset.[4]
Remdesivir (ACTT-1)Time to recovery.Median time to recovery was 10 days in the remdesivir group compared to 15 days in the placebo group.[5]
Table 3: Safety and Tolerability
Drug (Trial)Common Adverse Events (Incidence > Placebo)Serious Adverse Events
This compound (SCORPIO-SR)Decreased high-density lipoprotein (31.1% in 125 mg group vs. 3.8% in placebo), increased blood triglycerides.[1][6]No treatment-related serious adverse events reported.[1]
This compound (SCORPIO-HR)Similar proportion of participants with at least one adverse event as placebo (61.5% vs. 60.6%).[2]No treatment-related serious adverse events or deaths occurred.[2]
This compound (PLATCOV)Well-tolerated.No severe adverse events reported.
Paxlovid (EPIC-HR)Dysgeusia (5% vs. <1% in placebo), diarrhea (3% vs. 2% in placebo).[7]Fewer serious adverse events compared to placebo (1.6% vs. 6.6%).[4]
Remdesivir (ACTT-1)Nausea, worsening respiratory failure, anemia, increased AST/ALT.Serious adverse events were reported in 24.6% of patients receiving remdesivir and 31.6% of those receiving placebo.[5]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound: SCORPIO-SR and SCORPIO-HR Trials
  • Study Design: The SCORPIO-SR and SCORPIO-HR were randomized, double-blind, placebo-controlled, phase 3 trials.[1][2][8]

  • Participant Population:

    • SCORPIO-SR: Enrolled patients with mild-to-moderate COVID-19, regardless of risk factors for severe illness.[8]

    • SCORPIO-HR: Enrolled non-hospitalized adults with mild-to-moderate COVID-19, with and without risk factors for progression to severe disease.[2]

  • Intervention: Patients received either this compound (125 mg or 250 mg) or a matching placebo orally once daily for 5 days.[1]

  • Primary Endpoints:

    • SCORPIO-SR: Time to resolution of a composite of 5 common COVID-19 symptoms.[1][8]

    • SCORPIO-HR: Time to sustained resolution of 15 common COVID-19 symptoms.[2]

  • Key Secondary Endpoints: Change from baseline in SARS-CoV-2 viral RNA on Day 4 and time to the first negative viral titer.[1][8]

Paxlovid: EPIC-HR Trial
  • Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.[9][10]

  • Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[9][10]

  • Intervention: Patients received either Paxlovid (nirmatrelvir 300 mg and ritonavir 100 mg) or a placebo orally every 12 hours for five days.[7]

  • Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[4]

  • Key Secondary Endpoints: Change from baseline in viral load at day 5.[4]

Remdesivir: ACTT-1 Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11]

  • Participant Population: Hospitalized adult patients with laboratory-confirmed COVID-19 and evidence of lower respiratory tract infection.[11]

  • Intervention: Patients received either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.[11]

  • Primary Endpoint: Time to recovery, defined as the first day during the 28 days after enrollment that the patient was in one of the top three categories on an eight-category ordinal scale.[11]

  • Key Secondary Endpoints: 14- and 28-day mortality, and the incidence of grade 3 and 4 adverse events and serious adverse events.[5]

Visualizing Mechanisms and Processes

The following diagrams illustrate the signaling pathways of the antiviral drugs, a typical clinical trial workflow, and the logical flow of a meta-analysis.

Mechanism_of_Action cluster_ensitrelvir_paxlovid This compound & Paxlovid (3CL Protease Inhibitors) cluster_remdesivir Remdesivir (RNA-dependent RNA Polymerase Inhibitor) SARS-CoV-2 Entry SARS-CoV-2 Entry Viral RNA Release Viral RNA Release SARS-CoV-2 Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation 3CL Protease 3CL Protease Polyprotein Translation->3CL Protease Polyprotein Cleavage Polyprotein Cleavage 3CL Protease->Polyprotein Cleavage Viral Replication Complex Viral Replication Complex Polyprotein Cleavage->Viral Replication Complex This compound / Paxlovid This compound / Paxlovid This compound / Paxlovid->3CL Protease Inhibition Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase Viral RNA->RdRp RNA Synthesis RNA Synthesis RdRp->RNA Synthesis New Viral RNA New Viral RNA RNA Synthesis->New Viral RNA Remdesivir Remdesivir Remdesivir->RdRp Inhibition

Caption: Mechanisms of action for this compound, Paxlovid, and Remdesivir.

Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Screening & Enrollment Screening & Enrollment Informed Consent->Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo/Control Arm Placebo/Control Arm Randomization->Placebo/Control Arm Data Collection Data Collection Treatment Arm->Data Collection Placebo/Control Arm->Data Collection Follow-up Follow-up Data Collection->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Results & Publication Results & Publication Data Analysis->Results & Publication

Caption: Generalized workflow of a randomized controlled clinical trial.

Meta_Analysis_Workflow Formulate Research Question Formulate Research Question Define Inclusion/Exclusion Criteria Define Inclusion/Exclusion Criteria Formulate Research Question->Define Inclusion/Exclusion Criteria Literature Search Literature Search Define Inclusion/Exclusion Criteria->Literature Search Study Selection Study Selection Literature Search->Study Selection Data Extraction Data Extraction Study Selection->Data Extraction Quality Assessment Quality Assessment Data Extraction->Quality Assessment Statistical Analysis (Pooling Data) Statistical Analysis (Pooling Data) Quality Assessment->Statistical Analysis (Pooling Data) Interpretation of Results Interpretation of Results Statistical Analysis (Pooling Data)->Interpretation of Results Publication Publication Interpretation of Results->Publication

Caption: Logical flow of a meta-analysis process in clinical research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ensitrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ensitrelvir are critical for maintaining laboratory safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound, adhering to general best practices for pharmaceutical waste.

Pre-Disposal Handling and Storage

Before disposal, proper storage of this compound is crucial to prevent accidental exposure or environmental contamination.[1][2][3][4] As a solid, this compound should be stored at -20°C for long-term stability, with some sources indicating stability for up to three or four years at this temperature.[1][5] For shorter periods, stock solutions can be stored at -80°C for up to a year.[1][2] It is recommended to prepare working solutions for immediate use.[1]

Storage Conditions for this compound and its Formulations:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]
Stock Solution (-80°C) -80°CUp to 6 months[2][4]
Stock Solution (-20°C) -20°CUp to 1 month[2][4]
Personal Protective Equipment (PPE)

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to avoid inhalation, skin, or eye contact.[6][7] This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Ensure that a safety shower and eye wash station are readily accessible.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for pharmaceutical waste.[6][8] The following steps provide a general guideline and should be adapted to meet the specific requirements of your institution and location.

Step 1: Initial Assessment and Containment

For spills or leftover material, the first step is to prevent further leakage or spillage.[7] Do not allow the substance to enter sewers or surface and ground water. For solid material, it should be picked up mechanically. Liquid solutions should be absorbed with a non-combustible, absorbent material like diatomite or universal binders.[6]

Step 2: Decontamination

After the initial containment and removal of the bulk material, decontaminate surfaces and equipment by scrubbing with alcohol.[6]

Step 3: Packaging and Labeling

Place the contained this compound waste and any contaminated materials (e.g., absorbent pads, used PPE) into a suitable, sealed container. Label the container clearly as hazardous or pharmaceutical waste, in line with your institution's and local regulations' requirements.

Step 4: Final Disposal

The final disposal of the packaged waste must be carried out in accordance with all applicable regulations.[6] This typically involves incineration or other approved methods for hazardous pharmaceutical waste.[9] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Ensitrelvir_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe spill_type Determine Waste Form ppe->spill_type solid_waste Mechanically Collect Solid Waste spill_type->solid_waste Solid liquid_waste Absorb Liquid with Inert Material spill_type->liquid_waste Liquid decontaminate Decontaminate Surfaces (e.g., with alcohol) solid_waste->decontaminate liquid_waste->decontaminate package Package Waste in a Sealed, Labeled Container decontaminate->package consult_ehs Consult Institutional EHS & Local Regulations package->consult_ehs dispose Dispose of Container via Approved Waste Stream consult_ehs->dispose

Caption: Workflow for the safe handling and disposal of this compound waste.

Regulatory Context

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8] These regulations are in place to prevent environmental contamination from hazardous waste.[8] Many states have their own, often more stringent, regulations.[8] Therefore, it is essential for all laboratory personnel to be trained on these regulations and the specific procedures implemented by their institution.[10]

It is important to note that specific disposal protocols for investigational new drugs like this compound are often not publicly available in detail. The information provided here is based on general principles of chemical and pharmaceutical waste management found in safety data sheets. Always prioritize your institution's specific guidelines and consult with your EHS department for the most accurate and compliant disposal procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ensitrelvir

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ensitrelvir. It offers procedural, step-by-step guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

This compound (fumarate), a non-covalent, non-peptidic inhibitor of SARS-CoV-2 3CL protease, requires careful handling to minimize exposure and ensure personnel safety.[1] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential risks such as acute oral toxicity, skin irritation, and serious eye irritation.[2] Therefore, adherence to the following safety protocols is imperative.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Chemical impermeable gloves (material to be selected based on specific lab protocols and solvent compatibility).[3]Laboratory coat.Not generally required if handled in a well-ventilated area or a chemical fume hood.
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[3]Chemical impermeable gloves.[3]Laboratory coat.Not generally required if handled in a well-ventilated area or a chemical fume hood.
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields.[3]Chemical impermeable gloves.[3]Fire/flame resistant and impervious clothing.[3]Use a self-contained breathing apparatus in case of fire or major spills generating dust or aerosols.[2][4]
Firefighting Tightly fitting safety goggles with side-shields.[3]Chemical impermeable gloves.[3]Fire/flame resistant and impervious clothing; self-contained breathing apparatus.[2][4]Self-contained breathing apparatus.[2][4]

Operational and Disposal Plans

A clear and concise plan for handling and disposing of this compound is crucial for operational safety and environmental protection.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2][3]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when handling the product.[2]

  • Dust Prevention: Avoid the formation of dust and aerosols.[3]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials and foodstuff containers.[3]

    • Solid Form: Can be stored at -20°C for more than 3 years.[5]

    • Stock Solutions: Typically stored at -80°C and can be stored for more than 1 year. It is recommended to aliquot the product to avoid repeated freeze-thaw cycles.[1][5] For short-term storage, samples can be kept at 4°C for more than one week.[5]

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a physician.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]
Accidental Release Measures
  • Personal Precautions: Wear full personal protective equipment as outlined in the PPE table.[2][4] Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses.[2][3][4]

  • Containment and Cleanup:

    • For solids, pick up mechanically and place in a suitable container for disposal.

    • For solutions, absorb with a liquid-binding material (e.g., sand, diatomite, universal binders).[2]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

    • Collect all contaminated material for disposal according to regulations.[3]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]

  • Contaminated Packaging: Containers should be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3]

  • Unused Medication (General Guidance): If a drug take-back program is not available, unused medicine can be disposed of in the trash by following these steps:

    • Remove the drug from its original container.

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6]

    • Place the mixture in a sealed plastic bag.[6]

    • Throw the container in your household trash.[6]

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[6]

Visual Guides for Safety and Handling

To further clarify the safety protocols, the following diagrams illustrate the recommended PPE selection workflow and the disposal decision process.

PPE_Selection_Workflow start Start: Handling this compound activity Identify Laboratory Activity start->activity weighing Weighing/Aliquoting (Solid) activity->weighing Solid Handling solution Solution Preparation/Handling activity->solution Liquid Handling spill Accidental Spill Cleanup activity->spill Spill fire Firefighting activity->fire Fire ppe_standard Standard PPE: - Safety Goggles - Impermeable Gloves - Lab Coat weighing->ppe_standard solution->ppe_standard ppe_spill Enhanced PPE: - Safety Goggles - Impermeable Gloves - Impervious Clothing spill->ppe_spill ppe_fire Full Protective Gear: - Safety Goggles - Impermeable Gloves - Fire/Flame Resistant Clothing - Self-Contained Breathing Apparatus (SCBA) fire->ppe_fire end Proceed with Caution ppe_standard->end ppe_spill->end ppe_fire->end

Caption: PPE Selection Workflow for this compound Handling.

Disposal_Decision_Process start Start: this compound Waste waste_type Identify Waste Type start->waste_type chemical Chemical Waste (Bulk, Contaminated Materials) waste_type->chemical Chemical packaging Contaminated Packaging waste_type->packaging Packaging unused_med Unused Medication (Small Quantity) waste_type->unused_med Unused Med licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration chemical->licensed_disposal rinse_recycle Triple Rinse and Recycle/ Recondition or Puncture and Landfill packaging->rinse_recycle trash_disposal Mix with Unappealing Substance, Seal in Bag, and Dispose in Trash unused_med->trash_disposal end Disposal Complete licensed_disposal->end rinse_recycle->end trash_disposal->end

Caption: Disposal Decision Process for this compound Waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.